6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCRLTJPUNUZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365640 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148038-83-9 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
CAS Number: 148038-83-9[1]
This technical guide provides a comprehensive overview of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃O | [1] |
| Molecular Weight | 214.02 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Storage | Sealed in a dry place at room temperature. | [1] |
Synthesis
The synthesis of the core scaffold, this compound, can be achieved through the cyclization of a substituted diaminopyridine. A plausible synthetic route is illustrated below.[2]
Caption: Synthetic scheme for this compound.
Experimental Protocol (General Procedure):
A mixture of 5-bromo-2,3-diaminopyridine and a carbonyl source (e.g., urea or a phosgene equivalent) is heated in a suitable high-boiling solvent. The reaction mixture is refluxed for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon cooling, the product precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
The N-H protons of the imidazo[4,5-b]pyridin-2(3H)-one core can be readily substituted to yield a variety of N-alkylated and N-acylated derivatives.
Experimental Protocol for N-Alkylation: [3]
To a stirred solution of this compound in an appropriate solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) are added. The corresponding alkyl halide (e.g., methyl iodide) is then added, and the reaction mixture is stirred at room temperature for several hours. After completion of the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.
Experimental Protocol for N-Acylation: [4]
To a solution of this compound in a solvent like DMF, a base such as potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide are added. The acyl chloride (e.g., acetyl chloride) is added dropwise, and the mixture is heated under reflux for 24 hours. After cooling, the solid is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.
Spectroscopic Data
Table of Spectroscopic Data for Selected Derivatives:
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | IR (cm⁻¹) | Reference |
| 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Data not provided in abstract | Data not provided in abstract | Mᵣ = 256.07 | Not specified | [4] |
| 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | Data not provided in abstract | Data not provided in abstract | Mᵣ = 242.08 | Not specified | [3] |
| 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | Data not provided in abstract | Data not provided in abstract | Mᵣ = 228.06 | Not specified | [5] |
| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | 7.25-8.12 (m, aromatic), 12.82 (br, 1H, NH) | 127.12-144.79 | Not specified | 3447, 3030, 1598, 1499 | [6] |
Reactivity and Potential Applications
The imidazo[4,5-b]pyridine scaffold is a key pharmacophore in many biologically active compounds. The bromine atom at the 6-position provides a handle for further functionalization, for instance, through cross-coupling reactions like the Suzuki coupling, to introduce diverse substituents.[7]
Derivatives of the imidazo[4,5-b]pyridine core have been investigated for their potential as inhibitors of key cellular signaling proteins, including Aurora kinases and phosphodiesterases (PDEs).[4]
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[8] Their overexpression is implicated in various cancers, making them attractive targets for cancer therapy.[8][9] Inhibitors of Aurora kinases can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified Aurora kinase signaling pathway and the inhibitory action of potential drugs.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10] By inhibiting PDEs, the levels of these second messengers increase, leading to various physiological effects, including smooth muscle relaxation, vasodilation, and anti-inflammatory responses.[10] PDE inhibitors are used to treat a range of conditions, including erectile dysfunction, pulmonary hypertension, and chronic obstructive pulmonary disease (COPD).[10][11][12]
Caption: Overview of the phosphodiesterase signaling pathway and its inhibition.
Safety and Handling
A safety data sheet (SDS) for this compound indicates that it should be handled with care.[13] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The substance should be handled in a well-ventilated area. For detailed safety information, refer to the specific safety data sheet provided by the supplier.
References
- 1. 148038-83-9|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this guide combines predicted values for key physicochemical parameters with detailed, standardized experimental protocols for their determination. Furthermore, it explores the potential biological activities of this class of compounds by illustrating their interaction with relevant signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules in drug discovery and development.
Introduction
This compound is a halogenated derivative of the imidazo[4,5-b]pyridine scaffold. This core structure is a purine analogue and is found in a variety of medicinally important compounds. The imidazo[4,5-b]pyridine nucleus has been explored for a range of therapeutic applications, with derivatives exhibiting activities such as Aurora kinase and cyclic PDE inhibition. The presence of a bromine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides essential data and methodologies to facilitate further research and development of this compound.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively reported in the literature, a summary of its basic identifiers and computationally predicted properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃O | N/A |
| Molecular Weight | 214.02 g/mol | |
| CAS Number | 148038-83-9 | [1][2] |
| Predicted Melting Point | >300 °C | Based on related compounds[3] |
| Predicted pKa (acidic) | 7.9 | Predicted |
| Predicted pKa (basic) | 1.5 | Predicted |
| Predicted logP | 0.85 | Predicted |
| Predicted Solubility | Low | Inferred from logP and structure |
Note: Predicted values are generated using computational algorithms and should be confirmed by experimental methods.
Synthesis and Characterization
The synthesis of this compound and its derivatives is documented in the chemical literature. A common synthetic route involves the reaction of appropriate pyridine precursors. The compound serves as a versatile intermediate for the synthesis of more complex molecules through reactions such as N-alkylation and N-acylation. For instance, it can be reacted with methyl iodide or acetyl chloride to yield the corresponding N-methylated or N-acetylated derivatives.[4][5][6] The structural characterization of these derivatives has been accomplished using techniques such as X-ray crystallography, which confirms the planar nature of the fused ring system.[4][6]
Experimental Protocols
To facilitate the experimental validation of the predicted physicochemical properties, the following standard protocols are provided.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range is characteristic of a pure compound.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the closed end.
-
Measurement: The loaded capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate (e.g., 2 °C/min) near the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.
Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the two immiscible layers.
-
Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC or another suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Potential Biological Activity and Signaling Pathways
The imidazo[4,5-b]pyridine scaffold is a key feature in molecules designed to interact with various biological targets. Notably, derivatives of this class have been investigated as inhibitors of Aurora kinases and cyclic nucleotide phosphodiesterases (PDEs), both of which are important targets in oncology and other therapeutic areas.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.
Cyclic PDE Inhibition
Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, the levels of these second messengers are elevated, which can modulate a wide range of cellular processes, including cell proliferation, inflammation, and smooth muscle relaxation.
Conclusion
This compound is a valuable heterocyclic building block for the development of novel therapeutic agents. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, this guide provides a solid foundation for researchers by presenting predicted values for key parameters and detailed protocols for their experimental determination. The potential for this class of compounds to interact with important biological pathways, such as those regulated by Aurora kinases and cyclic PDEs, underscores the need for continued investigation into its properties and applications in drug discovery.
References
- 1. This compound|CAS 148038-83-9|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 2. 148038-83-9|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one molecular structure
An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Introduction
The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic nucleus in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This similarity allows molecules based on this scaffold to interact with a wide array of biological targets, including enzymes and receptors. This compound is a key intermediate in the synthesis of a diverse range of biologically active compounds. Its structure, characterized by a fused pyridine and imidazole ring system, provides a rigid and planar core that is amenable to functionalization, particularly at the nitrogen atoms of the imidazole ring.
This technical guide provides a comprehensive overview of the molecular structure, crystallographic data, and analytical characterization of this compound and its key derivatives. It includes detailed experimental protocols and visual representations of its synthetic utility and biological relevance, tailored for researchers in drug discovery and chemical biology.
Figure 1: 2D Molecular Structure of this compound.
Molecular and Crystal Structure
The core of this compound is a bicyclic heteroaromatic system. X-ray crystallography studies on its N-substituted derivatives consistently demonstrate that the fused five- and six-membered rings are essentially planar. For instance, in the 3-methyl derivative, all non-hydrogen atoms lie in a common plane with a root-mean-square (r.m.s.) deviation of 0.017 Å[1]. Similarly, the 1-acetyl and 1,3-diallyl derivatives show maximum deviations from their mean planes of 0.011 Å and 0.0148 Å, respectively[2][3]. This planarity is a key feature influencing how these molecules stack in a solid state and interact with planar biological structures like DNA or aromatic residues in proteins.
In the solid state, the molecules often form hydrogen-bonded dimers or chains. For example, the 3-methyl derivative forms inversion dimers through N-H···O hydrogen bonds between the amino group and the carbonyl group of an adjacent molecule[1].
Data Presentation: Crystallographic Parameters
While the crystal structure of the parent compound is not detailed in the provided results, extensive data exists for its N-substituted derivatives, which are crucial for understanding the core scaffold's properties.
| Derivative | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Ref. |
| 1,3-Dimethyl | C₈H₈BrN₃O | 242.08 | Monoclinic | P2₁/c | a=21.7981, b=3.9929, c=20.6636, β=95.398 | [4] |
| 3-Methyl | C₇H₆BrN₃O | 228.06 | Triclinic | P-1 | a=4.4151, b=9.6004, c=10.5330, α=116.248, β=93.074, γ=91.687 | [1] |
| 1-Acetyl | C₈H₆BrN₃O₂ | 256.07 | Triclinic | P-1 | a=4.8302, b=9.645, c=9.809, α=81.542, β=85.735, γ=89.676 | [3] |
| 1,3-Diallyl | C₁₂H₁₂BrN₃O | 294.16 | Orthorhombic | Pca2₁ | a=5.4110, b=25.4205, c=9.3170 | [2] |
| 3-Benzyl | C₁₃H₁₀BrN₃O | 304.15 | Triclinic | P-1 | a=4.2399, b=10.4463, c=14.5144, α=107.611, β=90.628, γ=99.784 | [5] |
Synthesis and Reactivity
This compound serves as a versatile starting material for a variety of derivatives, primarily through reactions at the N1 and N3 positions of the imidazole ring. The most common transformations are N-alkylation and N-acylation reactions. These are typically performed under basic conditions using reagents like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF)[2][3][4][5]. A phase-transfer catalyst, such as tetra-n-butylammonium bromide, is often employed to facilitate the reaction[3][4][5].
Figure 2: General workflow for synthesizing derivatives.
Experimental Protocols
General Protocol for N-Alkylation/Acylation
This protocol is a representative example based on the synthesis of various derivatives[3][4][5].
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 4.0 eq.) and tetra-n-butylammonium bromide (0.1 eq.).
-
Addition of Electrophile: Add the corresponding electrophile (e.g., methyl iodide, benzyl chloride, acetyl chloride) (1.1 to 2.5 eq.) dropwise to the mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC)[3][4][5].
-
Work-up: After the reaction is complete, filter the inorganic salts and remove the solvent (DMF) under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to yield the desired N-substituted product[3][4][5].
Protocol for Single Crystal X-ray Diffraction
The determination of the molecular structures cited herein generally follows a standard protocol for small molecule crystallography[6][7][8].
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of the solvent from a solution of the purified compound (e.g., from an ethyl acetate/hexane mixture)[1][3][4].
-
Data Collection: Mount a suitable crystal on a diffractometer, such as a Bruker X8 APEXII area-detector diffractometer, equipped with a Mo Kα radiation source[1][4]. Collect diffraction data at a controlled temperature (e.g., 293 K or 296 K)[4][5]. Perform an absorption correction on the collected data using a multi-scan method (e.g., SADABS)[1][5].
-
Structure Solution: Solve the crystal structure using direct methods with software such as SHELXS97[4][5]. This initial step determines the positions of the heavier atoms.
-
Structure Refinement: Refine the structure against F² using a full-matrix least-squares method with software like SHELXL97[4][5]. Locate lighter atoms, such as hydrogens, from difference Fourier maps or place them in calculated positions. Refine all non-hydrogen atoms anisotropically.
Spectroscopic Characterization
While detailed spectroscopic data for the unsubstituted parent compound is not available in the cited literature, the expected characteristics can be inferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the two protons on the pyridine ring. Additionally, two broader signals corresponding to the exchangeable N-H protons of the imidazole ring would be present.
-
¹³C NMR: The spectrum would display signals for the six unique carbon atoms of the fused ring system, including a characteristic signal for the carbonyl carbon (C2) at a downfield chemical shift.
-
-
Mass Spectrometry (MS):
-
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of one bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Biological Significance and Therapeutic Potential
The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, with derivatives showing a wide range of pharmacological activities[3]. This bioactivity stems from its role as a purine isostere, enabling it to mimic adenine or guanine and interact with their respective biological targets.
Figure 3: The therapeutic landscape of the imidazo[4,5-b]pyridine scaffold.
Key reported activities for this class of compounds include:
-
Oncology: Inhibition of critical cell cycle regulators like Aurora kinases[3].
-
Inflammation and Cardiovascular: Acting as inhibitors of cyclic nucleotide phosphodiesterases (PDEs)[3].
-
Central Nervous System: Certain derivatives have been investigated as selective antihistamine (H1) agents[3].
Conclusion
This compound is a structurally well-defined and synthetically valuable molecule. Its rigid, planar heterocyclic core, confirmed by extensive crystallographic analysis of its derivatives, makes it an ideal platform for the development of novel therapeutic agents. The straightforward reactivity at its nitrogen centers allows for the creation of large libraries of compounds for screening. The established link between the imidazo[4,5-b]pyridine scaffold and a multitude of biological targets underscores the continued importance of this compound and its analogues in modern drug discovery and development programs.
References
- 1. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. rigaku.com [rigaku.com]
An In-depth Technical Guide on the Solubility of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Introduction to Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, posing significant challenges during formulation development. Therefore, a thorough understanding and quantitative measurement of a compound's solubility are paramount in the early stages of drug discovery and development.[1][2][3]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one in various solvents has not been published. For research purposes, this data must be determined experimentally. The following table provides a recommended structure for presenting such data once obtained.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | Data not available | Data not available | Shake-Flask |
| 0.1 N HCl | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocols for Solubility Determination
The determination of aqueous and non-aqueous solubility is a fundamental aspect of pre-formulation studies. The "shake-flask" method is the most common and is considered the gold standard for determining thermodynamic solubility.
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound, which is the maximum concentration of the substance that can dissolve in a solvent at a specific temperature and pressure, under equilibrium conditions.
Protocol:
-
Preparation: An excess amount of the solid this compound is added to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed, inert container.
-
Equilibration: The container is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved solid during this step.
-
Concentration Analysis: The concentration of this compound in the clear, saturated supernatant or filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[4]
-
Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.
The following diagram illustrates the general workflow for the shake-flask solubility determination method.
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Signaling Pathways
Currently, there is no specific information available in the scientific literature linking this compound to any particular signaling pathways. The imidazo[4,5-b]pyridine core is, however, a known scaffold in medicinal chemistry and has been incorporated into molecules targeting various biological pathways. For instance, derivatives of imidazo[4,5-b]pyridine have been investigated as inhibitors of Aurora kinases and cyclic PDE.[5] Should future research elucidate the biological targets of this compound, a corresponding signaling pathway diagram could be constructed.
The following is a hypothetical and generalized representation of a signaling pathway that could be inhibited by a kinase inhibitor, a class of drugs to which imidazo[4,5-b]pyridine derivatives can belong.
Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.
This guide provides a framework for the experimental determination and data presentation for the solubility of this compound. The provided protocols and diagrams are based on standard practices in the pharmaceutical sciences and can be adapted for specific research needs.
References
Spectral Analysis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of the heterocyclic compound 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. This compound belongs to the imidazo[4,5-b]pyridine class, a scaffold of significant interest in medicinal chemistry due to its structural analogy to purines, which allows for interaction with various biological macromolecules. Derivatives of this core structure have shown promise as inhibitors of key cellular signaling proteins, including Aurora kinases, making them attractive candidates for therapeutic development, particularly in oncology.
This document details the expected data from proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining this spectral data are also provided, alongside a visualization of a relevant biological signaling pathway.
Data Presentation
The following tables summarize the predicted and expected spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | N1-H |
| ~10.5 - 11.5 | Singlet (broad) | 1H | N3-H |
| ~7.8 - 8.0 | Doublet | 1H | H5 |
| ~7.4 - 7.6 | Doublet | 1H | H7 |
Note: Predicted chemical shifts are highly dependent on the solvent used. The broadness of the N-H signals is due to quadrupole broadening and potential chemical exchange.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~155 - 160 | Quaternary | C2 (C=O) |
| ~145 - 150 | Quaternary | C7a |
| ~140 - 145 | Quaternary | C3a |
| ~120 - 125 | Tertiary | C5 |
| ~115 - 120 | Quaternary | C6 |
| ~110 - 115 | Tertiary | C7 |
Table 3: Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretching | Imidazole and Amide N-H |
| 3000 - 3100 | C-H Stretching | Aromatic C-H |
| 1680 - 1720 | C=O Stretching | Carbonyl (Amide) |
| 1600 - 1650 | C=C & C=N Stretching | Pyridine and Imidazole Rings |
| 1000 - 1100 | C-Br Stretching | Aryl Bromide |
Table 4: Expected Mass Spectrometry Data
| m/z | Ion | Notes |
| 213/215 | [M]⁺• | Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |
| 185/187 | [M-CO]⁺• | Loss of carbon monoxide |
| 106 | [M-Br-CO]⁺ | Loss of bromine and carbon monoxide |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Synthesis of this compound
A common synthetic route involves the reaction of 5-bromo-2,3-diaminopyridine with a carbonyl source such as urea or phosgene derivatives.[1]
Materials:
-
5-bromo-2,3-diaminopyridine
-
Urea
-
High-boiling point solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
A mixture of 5-bromo-2,3-diaminopyridine and an excess of urea is heated in a high-boiling point solvent.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is critical as the N-H protons are exchangeable and may not be observed in protic solvents like D₂O.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The residual solvent peak is used as an internal reference (e.g., DMSO at 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation:
-
An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable spray and optimal ionization.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
Signaling Pathway and Experimental Workflow
Derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division.[2][3] Dysregulation of Aurora kinase activity is a hallmark of many cancers. The following diagrams illustrate a simplified signaling pathway involving Aurora kinases and a general workflow for screening potential inhibitors.
Caption: Simplified signaling pathway of Aurora kinase-mediated cell proliferation and its inhibition.
Caption: General experimental workflow for inhibitor screening and development.
References
Tautomerism in 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric phenomena in 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct experimental and computational data on this specific molecule, this guide establishes a robust framework for its study through analogy with closely related and well-documented systems, alongside proposed experimental and computational protocols.
Introduction to Tautomerism in Heterocyclic Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The relative population of tautomers can significantly influence a molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profile, including receptor binding affinity, membrane permeability, and metabolic stability. For nitrogen-containing heterocyclic compounds like this compound, which are structurally analogous to purines, understanding the predominant tautomeric forms is crucial for predicting their biological activity.
Potential Tautomeric Forms of this compound
The structure of this compound allows for several potential tautomeric forms. The primary equilibrium is the lactam-lactim tautomerism, involving the interconversion of the amide (lactam) and the imidic acid (lactim) forms. Additionally, prototropic tautomerism can occur between the two nitrogen atoms of the imidazole ring. The main tautomeric equilibria are depicted below:
The Imidazo[4,5-b]pyridine Core: A Scaffolding Journey from Purine Analogue to Potent Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has been a subject of extensive research in medicinal chemistry for decades. Its structural analogy to endogenous purines provided the initial impetus for its exploration as a potential modulator of biological processes. This guide delves into the discovery and rich history of imidazo[4,5-b]pyridine derivatives, tracing their evolution from simple purine mimics to a versatile pharmacophore yielding a diverse array of therapeutic agents. We will explore key milestones in their development, detail seminal synthetic strategies, and present their multifaceted biological activities, with a focus on their applications in oncology and beyond.
A Historical Perspective: From Curiosity to Clinical Candidates
The journey of imidazo[4,5-b]pyridine derivatives is one of scientific curiosity evolving into targeted drug design. Their structural resemblance to purines, the fundamental building blocks of nucleic acids, sparked early interest in their potential to interfere with metabolic pathways.
Early Discovery and Synthesis:
Imidazo[4,5-b]pyridines are among the oldest known heteroaromatic derivatives.[1] The foundational synthesis of the imidazo[4,5-b]pyridine core typically involves the condensation of 2,3-diaminopyridine with various carbonyl compounds, a strategy that has been refined over the years.[2] Early synthetic explorations focused on creating a variety of substituted analogues to probe their biological effects.
Emergence of Biological Activity:
Initial biological investigations of imidazo[4,5-b]pyridine derivatives were broad, exploring their potential as antimicrobials, antivirals, and anti-inflammatory agents.[3] The realization of their significant potential as kinase inhibitors marked a pivotal moment in their history, leading to more focused research efforts in oncology.[1] This was followed by the discovery of their ability to modulate other important cellular targets, including bromodomain and extra-terminal motif (BET) proteins and GABA-A receptors, further expanding their therapeutic promise.
Key Therapeutic Applications
The versatility of the imidazo[4,5-b]pyridine scaffold has led to the development of derivatives with a wide range of biological activities.
Kinase Inhibition in Oncology
A significant portion of research on imidazo[4,5-b]pyridine derivatives has focused on their potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
-
Aurora Kinase Inhibition: Several studies have reported on imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis.[4][5] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.
-
CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription, and its inhibition is a promising strategy for cancer therapy. Imidazo[4,5-b]pyridine-based compounds have been designed and synthesized as potent CDK9 inhibitors, demonstrating the ability to reduce the levels of anti-apoptotic proteins like Mcl-1 and induce apoptosis in cancer cells.[6][7]
BET Inhibition for Epigenetic Regulation
In recent years, the targeting of epigenetic readers such as BET proteins has emerged as a promising approach in cancer and inflammation. Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent and selective BET inhibitors.[8][9] These compounds function by displacing BET proteins from acetylated histones, thereby modulating the transcription of key oncogenes like c-MYC.
GABAA Receptor Modulation
Beyond oncology, imidazo[4,5-b]pyridine derivatives have shown activity as modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This has opened up avenues for their investigation in neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize the biological activity of selected imidazo[4,5-b]pyridine derivatives from the literature.
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 1 | Aurora Kinase A | HCT116 | 0.015 | [4] |
| 2 | CDK9 | HCT116 | 0.63 | [10] |
| 3 | CDK9 | MCF-7 | 0.71 | [10] |
| DDO-8926 | BET | - | - | [8][9] |
| KY-04045 | PAK4 | - | - | [11] |
| Compound 13 | - | HCT116 | 1.45 | [2] |
| Compound 19 | - | HCT116 | 1.45 | [2] |
| Compound 22 | - | HCT116 | 0.1 | [12] |
Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 39 | Bacillus subtilis | - | [13] |
| Compound 39 | Staphylococcus aureus | - | [13] |
| Compound 38 | Aspergillus flavus | - | [13] |
| Compound 39 | Aspergillus flavus | - | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives, as cited in the literature.
General Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines via Suzuki Coupling[2]
Scheme 1: Synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines
Caption: General synthetic route to 2,6-disubstituted imidazo[4,5-b]pyridines.
Step 1: Amination 5-bromo-2-chloro-3-nitropyridine is reacted with an excess of methylamine to yield 5-bromo-N-methyl-3-nitropyridin-2-amine.[2]
Step 2: Reduction The nitro group of 5-bromo-N-methyl-3-nitropyridin-2-amine is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid to give 5-bromo-N2-methylpyridine-2,3-diamine.
Step 3: Condensation/Cyclization The resulting diaminopyridine is condensed with an appropriate aryl aldehyde to form the imidazole ring, yielding a 6-bromo-2-aryl-1-methyl-1H-imidazo[4,5-b]pyridine.
Step 4: Suzuki Coupling The 6-bromo substituent is then subjected to a Suzuki cross-coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base to afford the final 2,6-diaryl-1-methyl-1H-imidazo[4,5-b]pyridine.[2]
In Vitro Cell Proliferation Assay (MTT Assay)[14]
Workflow for the MTT Cell Proliferation Assay
Caption: Workflow for the MTT cell proliferation assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight.[14]
-
Compound Treatment: The cells are treated with serial dilutions of the imidazo[4,5-b]pyridine derivatives.
-
Incubation: The plates are incubated for 48 hours.[14]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: After a further incubation period, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.
Signaling Pathways
Imidazo[4,5-b]pyridine derivatives exert their biological effects by modulating key signaling pathways.
CDK9 Inhibition Pathway
Caption: Inhibition of the CDK9 pathway by imidazo[4,5-b]pyridine derivatives.
Imidazo[4,5-b]pyridine-based CDK9 inhibitors block the activity of the CDK9/Cyclin T complex (P-TEFb). This prevents the phosphorylation of RNA Polymerase II, a crucial step for transcriptional elongation.[14] The subsequent downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2 leads to the induction of apoptosis in cancer cells.
BET Inhibition Pathway
Caption: Mechanism of action of BET inhibitors.
BET inhibitors containing the imidazo[4,5-b]pyridine scaffold prevent the interaction between BET proteins and acetylated histones and transcription factors.[15] This disrupts the transcriptional program of cancer cells, leading to the downregulation of key oncogenes and subsequent inhibition of cell proliferation.
Conclusion
The imidazo[4,5-b]pyridine core has proven to be a remarkably versatile scaffold in medicinal chemistry. From its origins as a simple purine analogue, it has evolved into a privileged structure for the development of potent and selective inhibitors of a range of therapeutic targets. The extensive research into their synthesis and biological activity has yielded promising clinical candidates, particularly in the field of oncology. The continued exploration of this scaffold, aided by modern drug design techniques, holds great promise for the discovery of novel therapeutics for a variety of diseases.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scite.ai [scite.ai]
- 11. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. BET inhibitor - Wikipedia [en.wikipedia.org]
Structural Analogues of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogues of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to its structural similarity to purines, this core has been extensively explored as a template for the development of potent inhibitors of various biological targets, particularly protein kinases.[1] This document details the synthesis, biological activities, and mechanistic insights into these analogues, presenting a valuable resource for researchers engaged in drug discovery and development.
Core Structure and Analogues
The core structure, this compound, serves as a versatile starting point for chemical modifications. Analogues have been synthesized by substitutions at several positions, primarily at the N-1, N-3, and C-2 positions of the imidazo[4,5-b]pyridine ring system. These modifications have led to the discovery of compounds with a wide range of biological activities, including antiproliferative, kinase inhibitory, antiviral, and antibacterial effects.
Quantitative Biological Data
The following tables summarize the quantitative biological data for various structural analogues of this compound, facilitating a comparative analysis of their potency and selectivity.
Table 1: Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridine Analogues
| Compound ID | R2 Substituent | R6 Substituent | Cell Line | IC50 (µM) | Reference |
| 8 | 4-cyanophenyl | Bromo | HeLa | 1.8 | [2] |
| 8 | 4-cyanophenyl | Bromo | SW620 | 3.2 | [2] |
| 8 | 4-cyanophenyl | Bromo | PC3 | 2.5 | [2] |
| 10 | 4-amidinophenyl | Bromo | SW620 | 0.4 | [2] |
| 14 | 4-(2-imidazolinyl)phenyl | Bromo | SW620 | 0.7 | [2] |
| 13 | 4-hydroxyphenyl | Phenyl | Capan-1 | 1.50 | [3] |
| 13 | 4-hydroxyphenyl | Phenyl | HL-60 | 1.87 | [3] |
| 13 | 4-hydroxyphenyl | Phenyl | Z-132 | 1.75 | [3] |
| 19 | 4-hydroxyphenyl (N-methyl) | Phenyl | Capan-1 | 1.45 | [3] |
| 19 | 4-hydroxyphenyl (N-methyl) | Phenyl | LN-229 | 1.90 | [3] |
| 19 | 4-hydroxyphenyl (N-methyl) | Phenyl | DND-41 | 1.65 | [3] |
| 19 | 4-hydroxyphenyl (N-methyl) | Phenyl | K-562 | 1.80 | [3] |
| 19 | 4-hydroxyphenyl (N-methyl) | Phenyl | Z-138 | 1.70 | [3] |
Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogues
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 31 | Aurora-A | 42 | [4] |
| 31 | Aurora-B | 198 | [4] |
| 31 | Aurora-C | 227 | [4] |
| 51 (CCT137690) | Aurora-A | 15 | [5] |
| 51 (CCT137690) | Aurora-B | 25 | [5] |
| 51 (CCT137690) | Aurora-C | 19 | [5] |
| 27e (CCT241736) | Aurora-A (Kd) | 7.5 | [6] |
| 27e (CCT241736) | Aurora-B (Kd) | 48 | [6] |
| 27e (CCT241736) | FLT3 (Kd) | 6.2 | [6] |
| 27e (CCT241736) | FLT3-ITD (Kd) | 38 | [6] |
| 27e (CCT241736) | FLT3(D835Y) (Kd) | 14 | [6] |
| 2d | TrkA (cellular) | <3 | [7] |
| 3a | TrkA (cellular) | <3 | [7] |
Table 3: Antiviral and Antibacterial Activity of Imidazo[4,5-b]pyridine Analogues
| Compound ID | Activity Type | Organism/Virus | EC50/MIC (µM) | Reference |
| 7 | Antiviral | Respiratory Syncytial Virus (RSV) | 21 | [2][8] |
| 17 | Antiviral | Respiratory Syncytial Virus (RSV) | 58 | [2] |
| 14 | Antibacterial | E. coli | 32 | [2] |
Signaling Pathways
Imidazo[4,5-b]pyridine analogues have been shown to modulate several critical signaling pathways implicated in cancer and other diseases. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by these compounds.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[9] Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora Kinase A by Imidazo[4,5-b]pyridine Analogues.
FLT3 Signaling Pathway
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[10]
Caption: Inhibition of FLT3 Signaling by Imidazo[4,5-b]pyridine Analogues.
TrkA Signaling Pathway
Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for nerve growth factor (NGF) and is involved in neuronal survival, differentiation, and pain signaling.[11] It has also been implicated in the growth of certain cancers.
Caption: Inhibition of TrkA Signaling by Imidazo[4,5-b]pyridine Analogues.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.
General Synthesis of N-Substituted Analogues
This protocol describes a general method for the N-alkylation or N-acylation of the this compound core.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, allyl bromide, benzyl chloride) or acyl chloride (e.g., acetyl chloride)
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1 equivalent) in DMF, add K2CO3 (2-4 equivalents) and a catalytic amount of TBAB.
-
Add the alkyl halide or acyl chloride (1.1-2.5 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or under reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified N-substituted analogue.
-
Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized analogues against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora-A, FLT3)
-
Kinase substrate (e.g., a specific peptide)
-
Test compounds (imidazo[4,5-b]pyridine analogues) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a microplate, add the kinase, the specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using a non-linear regression analysis.
Cell-Based Antiproliferative Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the synthesized analogues on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, SW620, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (imidazo[4,5-b]pyridine analogues) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel imidazo[4,5-b]pyridine analogues.
Caption: A typical workflow for imidazo[4,5-b]pyridine drug discovery.
This technical guide provides a solid foundation for researchers interested in the medicinal chemistry of this compound and its analogues. The presented data and protocols are intended to facilitate the design and development of novel therapeutic agents based on this promising heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. In vitro kinase assay [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Unseen: A Technical Guide to the Safe Handling of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. One such compound, 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, presents significant potential in medicinal chemistry. However, its safe handling and management are critical to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the known safety considerations and recommended handling procedures for this compound, drawing upon data from structurally related molecules and general principles for managing brominated heterocyclic compounds.
Compound Identification and Physical Properties
While specific experimental data for this compound is not extensively available in public literature, its basic identifiers have been established.
| Property | Value | Source |
| CAS Number | 148038-83-9 | [1] |
| Molecular Formula | C₆H₄BrN₃O | [2][3] |
| Molecular Weight | 214.02 g/mol | [2] |
| Appearance | Solid (presumed) | General knowledge of similar compounds |
Note: Due to the limited availability of specific experimental data, some physical properties are presumed based on analogous compounds.
Hazard Identification and Toxicological Profile
General Hazards of Brominated Heterocyclic Compounds:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.
-
Sensitization: Prolonged or repeated exposure may lead to allergic skin reactions.
-
Toxicity: While specific data is lacking, related compounds can be harmful if ingested, inhaled, or absorbed through the skin. Organobromine compounds can exhibit varying degrees of toxicity, and some have been associated with long-term health effects.
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment. Proper disposal is crucial to prevent ecological contamination.
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful. |
| Skin Corrosion/Irritation | Potential for skin irritation. |
| Serious Eye Damage/Eye Irritation | Potential for eye irritation. |
| Respiratory or Skin Sensitization | Possible sensitizer. |
| Germ Cell Mutagenicity | Data not available. |
| Carcinogenicity | Data not available. |
| Reproductive Toxicity | Data not available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. |
| Aspiration Hazard | Not applicable for a solid. |
Experimental Protocols: Safe Handling Workflow
The following section outlines a standardized workflow for the safe handling of this compound in a laboratory setting.
Safe handling workflow for this compound.
Risk Assessment
Before any procedure, a thorough risk assessment should be conducted. This involves:
-
Reviewing available safety information: Although specific data is scarce, consult SDSs of analogous compounds.
-
Evaluating the scale of the experiment: The quantity of the compound to be used will influence the required safety precautions.
-
Identifying potential hazards of all reactants, solvents, and byproducts: The overall risk of the experiment is a sum of its parts.
-
Planning for potential emergencies: Establish clear procedures for spills, exposures, and other incidents.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended for handling neat material.
-
Body Protection: A flame-resistant laboratory coat is essential. For larger quantities, a chemical-resistant apron should be considered.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.
Storage and Handling
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Handling:
-
Avoid creating dust when handling the solid material.
-
Use appropriate tools (spatulas, etc.) for transfers.
-
Ensure all containers are properly labeled with the chemical name and associated hazards.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Waste Disposal
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Halogenated waste streams should be segregated from non-halogenated waste.[4]
Emergency Procedures
A clear and practiced emergency response plan is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[5] For large spills, evacuate the area and contact emergency services.[4] |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher.[6] Do not use a direct stream of water as it may spread the material.[6] |
Logical Relationships in Hazard Mitigation
The effective mitigation of risks associated with handling this compound follows a hierarchical approach.
References
Methodological & Application
Synthesis Protocol for 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Comprehensive Guide for Researchers
Application Note
This document provides a detailed protocol for the synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine core is a structural analog of purines and is found in a variety of biologically active compounds. This protocol outlines a two-step synthesis commencing with the reduction of 2-amino-5-bromo-3-nitropyridine to yield 5-bromo-2,3-diaminopyridine, followed by cyclization to the target compound. Furthermore, detailed procedures for the subsequent N-alkylation and N-acylation reactions to generate various derivatives are provided. The methodologies are compiled from established literature and are presented to be easily reproducible in a laboratory setting.
Key Synthetic Pathways
The synthesis of this compound and its derivatives follows a logical progression. The initial step involves the formation of the crucial diamine precursor, followed by the construction of the imidazole ring. Subsequent derivatization allows for the exploration of the chemical space around this privileged scaffold.
Figure 1: Overall workflow for the synthesis of this compound and its derivatives.
Experimental Protocols
Part 1: Synthesis of 5-bromo-2,3-diaminopyridine (Intermediate)
This section details two alternative methods for the reduction of 2-amino-5-bromo-3-nitropyridine to the key intermediate, 5-bromo-2,3-diaminopyridine.
Method A: Catalytic Hydrogenation
-
Dissolution: In a suitable reaction vessel, dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, v/v = 20/80).
-
Cooling and Addition of Reagents: Cool the solution to 25 °C. Sequentially add a saturated solution of hydrochloric acid in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).
-
Hydrogenation: Transfer the mixture to a 500 mL high-pressure reactor. Pressurize the reactor with hydrogen gas to 1 MPa and heat to approximately 50 °C.
-
Reaction Monitoring: Maintain the reaction at 50 °C until the pressure no longer decreases, indicating the completion of the reaction.
-
Work-up: Cool the reactor, discharge the reaction mixture, and filter to remove the catalyst. Wash the filter cake with 50 mL of ethanol.
-
Isolation: Combine the filtrates and pour into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, v/v = 5/1). Seal the container and store in a refrigerator overnight.
-
Final Product: Remove the solvent by rotary evaporation. Filter the resulting solid and dry to obtain 2,3-Diamino-5-bromopyridine.
Method B: Reduction with Iron Powder
-
Reaction Setup: To a solution of 5-Bromo-3-nitropyridin-2-amine (3 g) in a mixture of isopropanol (56 mL) and water (28 mL), add ammonium chloride (1.47 g, 2 eq.) and iron powder (2.31 g, 3 eq.).
-
Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 45 minutes.
-
Work-up: Upon completion, cool the mixture and dilute with ethyl acetate (EtOAc). Filter the mixture to remove insoluble matter.
-
Extraction and Isolation: Separate the organic and aqueous layers. Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the solid product.
Part 2: Synthesis of this compound (Target Compound)
This protocol describes a representative method for the cyclization of 5-bromo-2,3-diaminopyridine using urea.
-
Reaction Mixture: In a round-bottom flask, thoroughly mix 5-bromo-2,3-diaminopyridine (1.88 g, 10 mmol) and urea (1.80 g, 30 mmol).
-
Fusion: Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and solidify as the reaction proceeds.
-
Reaction Time: Maintain the temperature for 2-3 hours.
-
Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Add hot water to the solid mass and triturate to break up the solid.
-
Purification: Filter the solid, wash with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Part 3: Synthesis of N-substituted Derivatives
The following protocols detail the synthesis of various N-alkylated and N-acylated derivatives starting from this compound.
General Procedure for N-Alkylation/N-Acylation:
To a stirred solution of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one in DMF, add potassium carbonate, a phase transfer catalyst (e.g., tetra-n-butylammonium bromide), and the corresponding alkylating or acylating agent. The reaction is stirred at room temperature or heated, depending on the reactivity of the electrophile. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Specific Examples:
-
1,3-Dimethyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one:
-
Starting materials: 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (0.15 g, 1 mmol), potassium carbonate (0.38 g, 4 mmol), tetra-n-butylammonium bromide (0.02 g, 0.1 mmol), and methyl iodide (0.1 mL, 2.5 mmol) in DMF (10 mL).
-
Conditions: Stir at room temperature for 12 hours.
-
Purification: Column chromatography on silica gel with ethyl acetate-hexane (1:3) as eluent.
-
-
1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one:
-
Starting materials: 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (0.5 g, 2.33 mmol), potassium carbonate (1.29 g, 9.34 mmol), tetrabutylammonium bromide (0.07 g, 0.237 mmol), and allyl bromide (0.5 mL, 5.84 mmol) in DMF.
-
Conditions: Stir at room temperature for 24 hours.
-
Purification: Column chromatography on silica gel using ethyl acetate/hexane (1:1) as eluent.
-
-
3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one:
-
Starting materials: 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (0.2 g, 0.934 mmol), potassium carbonate (0.38 g, 2.8 mmol), tetra-n-butylammonium bromide (0.03 g, 0.0934 mmol), and benzyl chloride (0.95 mmol) in DMF.
-
Conditions: Heat under reflux for 24 hours.
-
Purification: Column chromatography on silica gel using ethyl acetate/hexane (1:2) as eluent.
-
-
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one: [1]
-
Starting materials: 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (0.2 g, 0.934 mmol), potassium carbonate (0.38 g, 2.8 mmol), tetra-n-butylammonium bromide (0.03 g, 0.0934 mmol), and acetyl chloride (0.08 mL, 1.12 mmol) in DMF.[1]
-
Conditions: Heat under reflux for 24 hours.[1]
-
Purification: Column chromatography on silica gel using ethyl acetate/hexane (1:1) as eluent.[1]
-
Data Summary
| Step No. | Reaction | Product | Yield (%) |
| 1A | Reduction of 2-amino-5-bromo-3-nitropyridine | 5-bromo-2,3-diaminopyridine | 89% |
| 1B | Reduction of 5-Bromo-3-nitropyridin-2-amine | 5-bromo-2,3-diaminopyridine | 95% |
| 3A | N,N'-Dimethylation | 1,3-Dimethyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Not Reported |
| 3B | N,N'-Diallylation | 1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Not Reported |
| 3C | N-Benzylation | 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | 85% |
| 3D | N-Acetylation | 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Not Reported |
Reaction Workflows
References
Application Notes and Protocols: Alkylation of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the N-alkylation of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate in the synthesis of various pharmacologically active compounds. The procedures outlined below are based on established literature methods and cover the use of different alkylating agents under basic conditions. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine core is a significant heterocyclic nucleus found in numerous medicinal compounds.
General Reaction Scheme
The alkylation of this compound typically proceeds via nucleophilic substitution at one or both nitrogen atoms of the imidazo ring. The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often employed to facilitate the reaction.

Experimental Protocols
The following section details a generalized procedure for the N-alkylation of this compound. Specific examples with different alkylating agents are summarized in Table 1.
Materials and Reagents
-
This compound
-
Alkylating agent (e.g., methyl iodide, allyl bromide, acetyl chloride)[1][2][3]
-
Ethyl acetate (EtOAc) and Hexane for column chromatography
-
Silica gel (230-400 mesh)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
General Experimental Procedure
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2-4 eq.) and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: Stir the mixture and add the desired alkylating agent (1.1 - 2.5 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (see Table 1 for specific conditions).[1][2][3]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1][2][3][4]
-
Work-up:
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired N-alkylated product.[1][2][3][4]
Data Presentation
The following table summarizes the reaction conditions for various alkylation procedures based on published data.
| Product Name | Starting Material (eq.) | Alkylating Agent (eq.) | Base (eq.) | Catalyst (eq.) | Solvent | Time (h) | Temp. | Eluent (EtOAc:Hexane) | Reference |
| 1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | 1.0 | Allyl bromide (2.5) | K₂CO₃ (4.0) | TBAB (0.1) | DMF | 24 | Room Temp | 1:1 | [1] |
| 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | 1.0 | Methyl iodide (2.5) | K₂CO₃ (4.0) | TBAB (0.1) | DMF | 12 | Room Temp | 1:3 | [2] |
| 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | 1.0 | Methyl iodide (2.5) | K₂CO₃ (4.0) | TBAB (0.1) | DMF | 48 | Not specified | 1:2 | [4] |
| 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | 1.0 | Acetyl chloride (1.2) | K₂CO₃ (3.0) | TBAB (0.1) | DMF | 24 | Reflux | 1:1 | [3] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the alkylation of this compound.
References
- 1. 1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Alkylation of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its ambident nucleophilic nature, arising from the presence of both nitrogen and oxygen atoms within the lactam system, presents a critical challenge and a synthetic opportunity: the regioselective N-alkylation versus O-alkylation. The selective functionalization at either the nitrogen or oxygen atom can dramatically alter the molecule's physicochemical properties, biological activity, and potential as a drug candidate or functional material. These application notes provide a detailed overview of the factors governing the regioselectivity of alkylation and offer specific protocols for achieving desired N- or O-alkylated products.
Factors Influencing N- vs. O-Alkylation
The regiochemical outcome of the alkylation of this compound is a classic example of the competition between two nucleophilic centers. The selectivity is governed by a delicate interplay of several factors, as dictated by Hard and Soft Acid-Base (HSAB) theory and kinetic versus thermodynamic control.
-
Nature of the Alkylating Agent: Hard electrophiles, such as dimethyl sulfate or methyl iodide, tend to react at the harder oxygen atom, favoring O-alkylation. Conversely, softer electrophiles, like benzyl bromide or allyl bromide, show a preference for the softer nitrogen atom, leading to N-alkylation.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can solvate the cation of the base, leaving the anion more exposed and reactive. In these solvents, N-alkylation is often the predominant pathway.[1][2] Non-polar solvents, such as benzene or toluene, may favor O-alkylation, particularly when using specific salts of the substrate.[3]
-
Base and Counter-ion: The choice of base and the resulting counter-ion is critical. Strong bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed to deprotonate the substrate. The nature of the cation can influence the reaction's regioselectivity. For instance, the use of silver salts of pyridones has been reported to favor O-alkylation.[3]
-
Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can enhance the rate of N-alkylation, particularly in a solid-liquid two-phase system with a base like potassium carbonate in DMF.[4][5][6][7]
-
Temperature: Reaction temperature can also play a role, with lower temperatures often favoring the kinetically controlled product and higher temperatures favoring the thermodynamically more stable product.
Reaction Pathways
The alkylation of this compound can proceed via two distinct pathways, leading to either N-alkylated or O-alkylated products.
Caption: Reaction pathways for N- and O-alkylation.
Data Presentation: N-Alkylation of this compound
The following table summarizes various successful N-alkylation reactions reported in the literature. These reactions consistently employ potassium carbonate as the base in DMF, often with the addition of a phase transfer catalyst.
| Alkylating Agent | Product | Reaction Time | Yield | Reference |
| Methyl Iodide | 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | 48 h | Not Specified | [4] |
| Methyl Iodide | 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | 12 h | Not Specified | [5] |
| Allyl Bromide | 1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | 24 h | Not Specified | [6] |
| Benzyl Chloride | 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | 24 h | 85% | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol is a generalized procedure based on several reported successful N-alkylations of this compound.[4][5][6][7]
Workflow for N-Alkylation
Caption: Experimental workflow for N-alkylation.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Tetra-n-butylammonium bromide (TBAB) (0.1 eq)
-
Alkylating agent (e.g., methyl iodide, benzyl chloride, allyl bromide) (2.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (4.0 eq) and tetra-n-butylammonium bromide (0.1 eq).
-
Add the alkylating agent (2.5 eq) dropwise to the mixture.
-
Continue stirring at room temperature for the time specified in the data table (typically 12-48 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Proposed Exploratory Procedure for O-Alkylation
Workflow for O-Alkylation Exploration
Caption: Proposed workflow for O-alkylation exploration.
Materials:
-
This compound
-
Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)
-
Alkylating agent
-
Anhydrous non-polar solvent (e.g., benzene, toluene)
-
Celite
Procedure:
-
Preparation of the Silver Salt: In a flask protected from light, stir a mixture of this compound and a slight excess of silver(I) oxide or silver(I) carbonate in an appropriate solvent (e.g., water or ethanol). The formation of the salt may be facilitated by gentle heating. Isolate the silver salt by filtration, wash with the solvent, and dry thoroughly under vacuum.
-
Alkylation Reaction: Suspend the dried silver salt in an anhydrous non-polar solvent such as benzene or toluene.
-
Add the alkylating agent to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion or when no further conversion is observed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR and LC-MS to determine the ratio of N- to O-alkylation.
-
Purify the products by column chromatography or preparative HPLC.
Conclusion
The regioselective alkylation of this compound is a crucial transformation for the synthesis of novel derivatives with tailored properties. The protocols and data presented herein demonstrate that N-alkylation can be reliably achieved under standard basic conditions in polar aprotic solvents. While O-alkylation is less documented for this specific scaffold, the provided exploratory protocol offers a rational starting point for achieving this alternative regioselectivity. Careful consideration and systematic variation of the reaction parameters are essential for controlling the outcome of this synthetically important reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows for its interaction with a variety of biological targets, particularly protein kinases. The bromine atom at the 6-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, making it a valuable intermediate in the synthesis of potent and selective inhibitors for therapeutic targets implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules.
Key Applications
The primary application of this compound is as a scaffold for the development of protein kinase inhibitors. The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in kinase inhibitor design.[1] Derivatives of this intermediate have shown potent inhibitory activity against key kinases involved in cell cycle regulation and DNA damage repair, such as:
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their overexpression is common in many cancers.[2]
-
DNA-Dependent Protein Kinase (DNA-PK): A key enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair, making it an attractive target for sensitizing cancer cells to radiation and chemotherapy.[3]
Chemical Transformations and Experimental Protocols
The reactivity of this compound at the bromine atom and the nitrogen atoms of the imidazo[4,5-b]pyridine ring system allows for a variety of chemical modifications. Detailed protocols for key transformations are provided below.
N-Alkylation and N-Acetylation
The nitrogen atoms of the imidazo[4,5-b]pyridin-2(3H)-one core can be readily alkylated or acylated to introduce substituents that can modulate the compound's physicochemical properties and biological activity.
Experimental Protocol: N-Methylation
This protocol describes the methylation of the imidazo[4,5-b]pyridin-2(3H)-one core.
-
Reaction: To a stirred mixture of this compound (1.0 mmol), potassium carbonate (4.0 mmol), and a catalytic amount of tetra-n-butylammonium bromide (0.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL), add methyl iodide (2.5 mmol).
-
Reaction Time and Temperature: Stir the reaction mixture at room temperature for 48 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove inorganic salts. Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane, 1:2 v/v) to yield the N-methylated product.[4]
Experimental Protocol: N-Acetylation
This protocol details the acetylation of the imidazo[4,5-b]pyridin-2(3H)-one core.[5]
-
Reaction: To a stirred solution of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (0.2 g, 0.934 mmol), potassium carbonate (0.38 g, 2.8 mmol), and tetra-n-butylammonium bromide (0.03 g, 0.0934 mmol) in DMF, add acetyl chloride (0.08 mL, 1.12 mmol) dropwise.[5]
-
Reaction Time and Temperature: Heat the mixture under reflux for 24 hours.[5]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), filter the salt and remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an ethyl acetate/hexane (1:1) mixture as the eluent.[5]
| Reagent/Parameter | N-Methylation | N-Acetylation[5] |
| Starting Material | This compound | 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one |
| Reagent | Methyl Iodide | Acetyl Chloride |
| Base | Potassium Carbonate | Potassium Carbonate |
| Catalyst | Tetra-n-butylammonium bromide | Tetra-n-butylammonium bromide |
| Solvent | DMF | DMF |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 48 hours | 24 hours |
Table 1: Summary of N-Alkylation and N-Acetylation Conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful tools for C-C and C-N bond formation, respectively.
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from a similar heterocyclic system)
This generalized protocol can be adapted for the coupling of various aryl and heteroaryl boronic acids with this compound.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv) or Pd₂(dba)₃ with a suitable ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent: Use a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
| Component | General Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand (if needed) | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/Ethanol, DMF |
| Temperature | 80-120 °C |
Table 2: General Conditions for Suzuki-Miyaura Coupling.
Experimental Protocol: Buchwald-Hartwig Amination (Adapted from a similar heterocyclic system)
This generalized protocol can be used for the amination of this compound with a variety of primary and secondary amines.[6]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst such as a RuPhos or BrettPhos precatalyst (0.02 equiv), and a strong, non-nucleophilic base like LiHMDS or NaOt-Bu (2.0 equiv).[6]
-
Solvent: Use an anhydrous aprotic solvent such as THF or toluene.
-
Reaction Conditions: Heat the reaction mixture to 65-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
| Component | General Conditions |
| Palladium Precatalyst | RuPhos-Pd-G3, BrettPhos-Pd-G3 |
| Base | LiHMDS, NaOt-Bu, K₂CO₃ |
| Solvent | THF, Toluene, Dioxane |
| Temperature | 65-100 °C |
Table 3: General Conditions for Buchwald-Hartwig Amination.
Biological Activity of Derivatives
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant potential as kinase inhibitors. The following table summarizes the reported inhibitory activities of some representative compounds.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative | Aurora-A | Varies (nM to µM range) | [2] |
| Imidazo[4,5-c]pyridin-2-one Derivative | DNA-PK | nM range | [3] |
Table 4: Biological Activity of Imidazo[4,5-b]pyridine Derivatives.
Signaling Pathways and Experimental Workflows
The development of drugs targeting kinases requires a thorough understanding of their role in cellular signaling. The following diagrams, generated using Graphviz, illustrate the general experimental workflow for synthesizing and evaluating new kinase inhibitors, as well as the signaling pathways impacted by Aurora Kinase A and DNA-PK.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
References
- 1. Targeting Aurora Kinase A Inhibits Hypoxia-Mediated Neuroblastoma Cell Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Aurora A in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase A inhibition plus Tumor Treating Fields suppress glioma cell proliferation in a cilium-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Biological Activity of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives, detailing their potential as therapeutic agents. The included protocols offer standardized methods for the evaluation of these compounds.
Biological Activities
Derivatives of this compound have demonstrated a range of biological activities, including antiproliferative, antiviral, antibacterial, and kinase inhibitory effects. The core structure, being a bioisostere of purine, allows these compounds to interact with various biological targets.
Antiproliferative Activity
Several amidino-substituted imidazo[4,5-b]pyridine derivatives have shown potent and selective antiproliferative activity against various human cancer cell lines. Notably, compounds with an unsubstituted amidino group or a 2-imidazolinyl amidino group have exhibited sub-micromolar efficacy against colon carcinoma.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound ID | R Group (at position 2) | Cell Line | IC50 (µM) |
| 10 | 4-Amidinophenyl | HCT116 (Colon Carcinoma) | 0.4 |
| 14 | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl | HCT116 (Colon Carcinoma) | 0.7 |
Antiviral Activity
Bromo-substituted imidazo[4,5-b]pyridine derivatives have also been evaluated for their antiviral properties. Selective activity against Respiratory Syncytial Virus (RSV) has been reported for derivatives with an unsubstituted phenyl ring at position 2.
Table 2: Antiviral Activity of this compound Derivatives
| Compound ID | R Group (at position 2) | Virus | EC50 (µM) |
| 7 | Phenyl | Respiratory Syncytial Virus (RSV) | 21 |
Antibacterial Activity
The antibacterial potential of these derivatives has been explored, with some compounds showing moderate activity. For instance, a derivative containing a 2-imidazolinyl amidino group displayed activity against E. coli.
Table 3: Antibacterial Activity of a this compound Derivative
| Compound ID | R Group (at position 2) | Bacterial Strain | MIC (µM) |
| 14 | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl | E. coli | 32 |
Kinase Inhibitory Activity
The imidazo[4,5-b]pyridine scaffold is a known pharmacophore for kinase inhibitors. Derivatives of this class have been reported to inhibit Aurora kinases, suggesting their potential in cancer therapy by targeting cell cycle regulation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound derivatives.
Protocol for Antiproliferative Activity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium (RPMI 1640 with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol for Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is used to determine the half-maximal effective concentration (EC50) of the test compounds against viruses like RSV.
Materials:
-
Host cells (e.g., HEp-2 for RSV)
-
Virus stock (e.g., RSV)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
24-well plates
-
Test compounds dissolved in DMSO
-
Avicel or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Compound Treatment: Immediately after infection, remove the virus inoculum and add 1 mL of overlay medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 5-7 days for RSV).
-
Plaque Staining: Fix the cells with 10% formalin and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.
Protocol for Kinase Inhibition Assay (In Vitro)
This protocol describes a general method to assess the inhibitory activity of the compounds against a specific kinase (e.g., Aurora Kinase A).
Materials:
-
Recombinant human Aurora Kinase A
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or intensity.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 384-well plate, add the test compound, the kinase, and the peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence polarization).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the general workflow for screening these compounds and a representative signaling pathway they may inhibit.
Caption: General experimental workflow for the synthesis, screening, and identification of lead compounds.
Application Notes: 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one as a Scaffold for Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various human cancers.[1][2] This has made them attractive targets for the development of novel anticancer therapies. The imidazo[4,5-b]pyridine scaffold has emerged as a promising starting point for the design of potent Aurora kinase inhibitors. This document provides detailed application notes and protocols for the investigation of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives as Aurora kinase inhibitors. While specific inhibitory data for the parent compound is not extensively available in public literature, derivatives built upon this scaffold have demonstrated significant potency and selectivity.
The this compound Scaffold
The this compound core structure serves as a versatile template for chemical modification to enhance inhibitory activity and selectivity against Aurora kinase isoforms. The bromine atom at the 6-position can be a site for further chemical elaboration in structure-activity relationship (SAR) studies.
Quantitative Data for 6-Bromo-Imidazo[4,5-b]pyridine Derivatives
While data for the unsubstituted this compound is limited, extensive research has been conducted on its derivatives. The following table summarizes the in vitro inhibitory activity of a key derivative, 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (designated as compound 51 or CCT137690) , against the three Aurora kinase isoforms.[3]
| Compound | Target Kinase | IC50 (µM) |
| Compound 51 (CCT137690) | Aurora A | 0.015 ± 0.003 |
| Aurora B | 0.025 | |
| Aurora C | 0.019 |
Another related imidazo[4,5-b]pyridine derivative, 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (compound 31) , also demonstrates potent inhibition.[1]
| Compound | Target Kinase | IC50 (µM) |
| Compound 31 | Aurora A | 0.042 |
| Aurora B | 0.198 | |
| Aurora C | 0.227 |
Signaling Pathways and Experimental Workflows
To effectively study the impact of this compound derivatives, it is crucial to understand the Aurora kinase signaling pathway and the experimental workflow for inhibitor testing.
Caption: Simplified Aurora A and B signaling pathways during mitosis.
The following diagram outlines a typical workflow for screening and characterizing Aurora kinase inhibitors.
Caption: General experimental workflow for Aurora kinase inhibitor discovery.
Experimental Protocols
Synthesis of this compound
A general synthesis method involves the reaction of 5-bromo-2,3-diaminopyridine with urea.[4] Further derivatization can be achieved through alkylation or acylation reactions. For instance, N-alkylation can be performed using an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF.[5][6]
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for high-throughput screening to measure the direct inhibition of purified Aurora kinase enzymes.[2]
Materials:
-
Purified recombinant human Aurora A, B, or C kinase
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivative (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add 2.5 µL of the test compound dilution or vehicle (for positive and negative controls) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the substrate and ATP in Kinase Assay Buffer to all wells.
-
To initiate the kinase reaction, add 5 µL of the diluted Aurora kinase to each well, except for the negative control wells (add buffer instead).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Aurora B Inhibition Assay (Western Blot)
This assay measures the inhibition of Aurora B kinase activity in a cellular context by quantifying the phosphorylation of its downstream substrate, Histone H3 at Serine 10 (p-H3S10).[2]
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
This compound derivative (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-H3S10 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the β-actin antibody as a loading control.
-
Quantify the band intensities and normalize the p-H3S10 signal to the loading control. Determine the IC50 for the inhibition of Histone H3 phosphorylation.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective Aurora kinase inhibitors. The protocols and data presented here provide a framework for researchers to synthesize, screen, and characterize novel compounds based on this promising chemical core for potential therapeutic applications in oncology.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one in Cancer Research: A Keystone for Kinase Inhibitor Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors for cancer therapy. As a structural analog of purine, this scaffold can effectively mimic the natural ligands of ATP-binding sites in various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. While 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one itself is not primarily recognized for direct potent anticancer activity, it serves as a crucial and versatile starting material for the synthesis of a diverse range of derivatives that exhibit significant anti-proliferative and pro-apoptotic effects across numerous cancer cell lines. Its strategic bromine substitution provides a reactive handle for further chemical modifications, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Application Notes
The principal application of this compound in oncology research is as a foundational building block for the synthesis of more complex and biologically active molecules. The presence of the bromine atom at the 6-position allows for the introduction of various substituents through cross-coupling reactions, such as the Suzuki coupling, which is instrumental in creating derivatives with enhanced pharmacological profiles.[1]
Derivatives synthesized from this scaffold have been shown to target several key protein kinases implicated in cancer progression, including:
-
Cyclin-Dependent Kinase 9 (CDK9): Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering programmed cell death in cancer cells.[2]
-
Aurora Kinases: These are essential for cell division, and their inhibition by derivatives of this scaffold can lead to cell cycle arrest and apoptosis.[3]
-
Src Family Kinases (SFKs): Aberrant SFK signaling is common in many cancers, and imidazo[4,5-c]pyridin-2-one derivatives (a related scaffold) have shown promise in targeting these kinases in glioblastoma.
-
PI3Kα: The PI3K/AKT pathway is a critical cancer cell survival pathway, and derivatives have been developed as potent PI3Kα inhibitors.
The versatility of this compound as a synthetic intermediate allows for the systematic modification of the core structure to improve target specificity, reduce off-target effects, and enhance pharmacokinetic properties.
Data Presentation
The following table summarizes the in vitro anticancer activity of representative imidazo[4,5-b]pyridine derivatives synthesized using this compound or a similar core structure.
| Compound/Derivative | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative (Compound IX) | MCF-7 (Breast Adenocarcinoma) | CDK9 | 0.85 | [2] |
| Imidazo[4,5-b]pyridine Derivative (Compound IX) | HCT116 (Colon Carcinoma) | CDK9 | 1.05 | [2] |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII) | MCF-7 (Breast Adenocarcinoma) | CDK9 | 0.92 | [2] |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII) | HCT116 (Colon Carcinoma) | CDK9 | 1.12 | [2] |
| 2,6-diphenyl-imidazo[4,5-b]pyridine (Compound 13) | Capan-1 (Pancreatic Adenocarcinoma) | Not Specified | 1.50 | [1] |
| 2,6-diphenyl-imidazo[4,5-b]pyridine (Compound 13) | HL-60 (Promyelocytic Leukemia) | Not Specified | 1.87 | [1] |
| N-methyl-2,6-diphenyl-imidazo[4,5-b]pyridine (Compound 19) | Capan-1 (Pancreatic Adenocarcinoma) | Not Specified | 1.45 | [1] |
| N-methyl-2,6-diphenyl-imidazo[4,5-b]pyridine (Compound 19) | K-562 (Chronic Myelogenous Leukemia) | Not Specified | 1.90 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a 6-Substituted Imidazo[4,5-b]pyridine Derivative via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a 2,6-disubstituted imidazo[4,5-b]pyridine derivative, a common class of compounds derived from the title molecule.
Materials:
-
6-bromo-2-phenylimidazo[4,5-b]pyridine (starting material, synthesized from this compound)
-
Arylboronic acid (e.g., 4-nitrophenyl boronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., a mixture of dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-2-phenylimidazo[4,5-b]pyridine (1 equivalent) and the arylboronic acid (1.2 equivalents) in the solvent mixture.
-
Add the base (2 equivalents) to the mixture.
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-disubstituted imidazo[4,5-b]pyridine derivative.
Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized imidazo[4,5-b]pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
References
Application Notes and Protocols: 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one as a corrosion inhibitor, particularly for mild steel in acidic environments. The document details the mechanism of action, experimental data, and protocols for evaluation.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms have demonstrated excellent corrosion inhibition properties due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2][3] this compound (referred to as P2 in some literature) is a promising heterocyclic compound that has been investigated for its efficacy as a corrosion inhibitor for mild steel in 1 M HCl.[4][5][6] This molecule contains multiple nitrogen atoms and a bromine atom, which are active centers for adsorption on the metal surface.[7]
Mechanism of Action
The corrosion inhibition by this compound is attributed to its adsorption on the metal surface, which blocks the active corrosion sites. The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the corrosive medium. The lone pair electrons on the nitrogen atoms and the π-electrons of the heterocyclic ring facilitate the adsorption process.[2][3] Studies have shown that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][6] The adsorption of this compound on the mild steel surface has been found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[5][6]
Quantitative Data
The effectiveness of this compound as a corrosion inhibitor has been quantified using various electrochemical techniques. The following tables summarize the key findings from potentiodynamic polarization studies.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound (P2) at 308K. [6]
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV/SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (1 M HCl) | -485 | 1153 | - |
| 1 x 10⁻³ | -499 | 93 | 91.9 |
| 5 x 10⁻⁴ | -503 | 121 | 89.5 |
| 1 x 10⁻⁴ | -508 | 203 | 82.4 |
| 5 x 10⁻⁵ | -516 | 289 | 74.9 |
| 1 x 10⁻⁵ | -521 | 426 | 63.0 |
Note: The inhibition efficiency (IE%) was calculated using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100, where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Experimental Protocols
Detailed methodologies for evaluating the corrosion inhibition performance of this compound are provided below.
Synthesis of this compound
A general synthesis protocol for this compound involves the reaction of 5-bromo-2,3-diaminopyridine with a suitable carbonyl source.[6]
Materials:
-
5-bromo-2,3-diaminopyridine
-
Ethyl chloroformate[6] or a similar reagent
-
An appropriate solvent (e.g., ethanol)
-
Base (if required)
Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine in the chosen solvent.
-
Slowly add the carbonyl source (e.g., ethyl chloroformate) to the solution, often at a controlled temperature.[6]
-
The reaction mixture is typically stirred for a specific duration until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The resulting product is then isolated, purified (e.g., by recrystallization or column chromatography), and characterized using spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry).
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
Materials:
-
Mild steel coupons of known dimensions and surface area
-
1 M HCl solution (blank)
-
1 M HCl solutions containing various concentrations of the inhibitor
-
Abrasive paper (for polishing)
-
Acetone and distilled water (for cleaning)
-
Analytical balance
Procedure:
-
Prepare mild steel coupons by polishing with different grades of abrasive paper, followed by washing with distilled water, degreasing with acetone, and drying.
-
Weigh the prepared coupons accurately using an analytical balance.
-
Immerse the coupons in the blank and inhibitor-containing solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, clean them to remove corrosion products, wash with distilled water and acetone, dry, and reweigh.
-
Calculate the weight loss, corrosion rate, and inhibition efficiency.
Electrochemical Measurements
Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion mechanism and kinetics.
Apparatus:
-
Potentiostat/Galvanostat
-
A three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
Procedure (General):
-
Prepare the working electrode by embedding a mild steel rod in an insulating material, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.
-
Assemble the three-electrode cell with the test solution (blank or with inhibitor).
-
Allow the system to stabilize by immersing the working electrode in the solution for a certain period (e.g., 30 minutes) to reach a stable open-circuit potential (OCP).
4.3.1. Potentiodynamic Polarization (PDP):
-
After OCP stabilization, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Plot the polarization curve (log(current density) vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
4.3.2. Electrochemical Impedance Spectroscopy (EIS):
-
At the stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Conclusion
This compound has been demonstrated to be an effective corrosion inhibitor for mild steel in 1 M HCl. Its performance, attributed to its strong adsorption on the metal surface, increases with concentration. The provided protocols offer a standardized approach for researchers to further investigate and validate the inhibitory properties of this and similar compounds for various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Developing Antiviral Agents from 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives as potential antiviral agents. The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines suggests that these compounds may interfere with viral nucleic acid synthesis and other essential viral processes.[1][2] This document outlines the synthesis of the parent compound, protocols for evaluating its efficacy against key viral targets, and insights into potential mechanisms of action.
Synthesis of this compound
The synthesis of the target compound and its derivatives can be achieved through established methods. A general approach involves the condensation of a diaminopyridine precursor with a suitable carbonyl-containing compound.
Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol describes the synthesis of a closely related analog, which has demonstrated antiviral activity.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Benzaldehyde
-
Ethanol
-
Diiodine (I₂)
-
Sodium thiosulfate
Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine (1g, 5.31 mmol) in 40 mL of ethanol in a round-bottom flask.
-
Add benzaldehyde (0.6 mL, 5.84 mmol) dropwise to the solution.
-
Add a catalytic amount of diiodine (0.09 g, 0.531 mmol).
-
Reflux the mixture with magnetic stirring at 90°C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the resulting brown solid and wash it three times with distilled water.
-
Dry the solid in an oven to obtain the final product.
Antiviral Activity Screening
The following protocols describe in vitro assays to determine the antiviral efficacy of this compound and its derivatives against Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV).
Data Presentation: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the reported antiviral activities of some 6-bromo-imidazo[4,5-b]pyridine derivatives.
| Compound ID | Structure | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 7 | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | Plaque Reduction | 21.0 | >100 | >4.8 | [3] |
| 8 | 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | Influenza A (H1N1, H3N2), Influenza B | Virus-induced CPE | Weak Activity | >100 | - | [3] |
| 17 | 6-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | Plaque Reduction | 79.0 | >100 | >1.3 | [3] |
Experimental Protocols
Protocol 2: Plaque Reduction Assay for Respiratory Syncytial Virus (RSV)
This assay is a standard method to quantify the inhibition of viral replication by an antiviral compound.
Materials:
-
HEp-2 cells
-
RSV (e.g., A2 strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (this compound)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 6-well plates and grow until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMEM with 2% FBS.
-
Virus Infection: Infect the cell monolayers with RSV at a multiplicity of infection (MOI) that produces 50-100 plaques per well.
-
Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the different concentrations of the test compound.
-
Overlay: Overlay the cells with methylcellulose medium containing the respective compound concentrations to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Protocol 3: HCV NS5B Polymerase Inhibition Assay
This biochemical assay assesses the ability of the compound to inhibit the RNA-dependent RNA polymerase of HCV.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A))
-
Biotinylated oligo(U) primer
-
Ribonucleotide triphosphates (rNTPs), including [³H]-UTP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Test compound
Procedure:
-
Reaction Setup: In a microplate, combine the NS5B enzyme, RNA template, and biotinylated primer in the assay buffer.
-
Compound Addition: Add serial dilutions of the test compound.
-
Initiation of Reaction: Start the polymerase reaction by adding the rNTP mix containing [³H]-UTP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Termination and Detection: Stop the reaction and add the streptavidin-coated SPA beads. The biotinylated primers that have been extended with [³H]-UTP will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, generating a signal.
-
Measurement: Measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces NS5B polymerase activity by 50%.
Protocol 4: HBV Covalently Closed Circular DNA (cccDNA) Quantification Assay
This assay measures the effect of the compound on the formation or stability of the HBV cccDNA, the viral persistence reservoir.
Materials:
-
HBV-infected cells (e.g., HepG2-NTCP cells)
-
DNA extraction kit
-
Plasmid-safe ATP-dependent DNase (PSAD)
-
Primers and probe for HBV cccDNA-specific qPCR
-
qPCR master mix and instrument
Procedure:
-
Cell Culture and Treatment: Culture HBV-infected cells and treat with various concentrations of the test compound for a specified duration.
-
DNA Extraction: Extract total DNA from the cells.
-
PSAD Digestion: Treat the extracted DNA with PSAD to digest linear and relaxed circular viral DNA, leaving the cccDNA intact.
-
qPCR Analysis: Perform qPCR using primers and a probe specific for a region spanning the gap of the relaxed circular DNA to selectively amplify cccDNA.
-
Data Analysis: Quantify the cccDNA copy number and determine the reduction in cccDNA levels in compound-treated cells compared to untreated controls.
Potential Mechanisms of Action and Signaling Pathways
The antiviral activity of imidazo[4,5-b]pyridine derivatives is believed to stem from their structural similarity to purines, allowing them to interfere with various viral and cellular pathways.
3.1. Inhibition of Viral Polymerases
As purine analogs, these compounds can act as competitive inhibitors of viral RNA or DNA polymerases, terminating the elongation of the nucleic acid chain. This is a common mechanism for antiviral nucleoside analogs.
3.2. Interference with Viral Entry and Fusion
For enveloped viruses like RSV, some imidazopyridine derivatives have been suggested to inhibit the fusion of the viral envelope with the host cell membrane, a critical step in viral entry.
3.3. Modulation of Host Cell Pathways
Imidazo[4,5-b]pyridines may also exert their antiviral effects by modulating host cell signaling pathways that are essential for viral replication. For instance, they could interfere with cellular kinases or other enzymes that the virus hijacks for its own replication.
Visualizations
The following diagrams illustrate key viral life cycle stages that can be targeted by antiviral agents.
Caption: HBV cccDNA formation pathway, a key target for antiviral therapy.
Caption: Key stages of the Respiratory Syncytial Virus (RSV) replication cycle.
Caption: Mechanism of HCV NS5B polymerase inhibition by antiviral compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The protocols and data presented in this document provide a framework for the synthesis, in vitro evaluation, and mechanistic investigation of this class of compounds. Further optimization of the lead structures through medicinal chemistry efforts could lead to the discovery of potent and selective inhibitors of viral replication.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methods for the characterization of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the experimental protocols and expected data for the structural elucidation and purity assessment of this molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is typically employed.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL. |
Experimental Protocol for HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the diluent (1:1 water/acetonitrile). Sonicate if necessary to ensure complete dissolution.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient program as described in Table 1 and record the chromatogram for at least 30 minutes.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Table 2: Expected NMR Spectral Data (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic CH (C5-H) | ~ 7.5 - 7.8 | d | |
| Aromatic CH (C7-H) | ~ 8.0 - 8.3 | d | |
| NH (N1-H or N3-H) | ~ 11.0 - 12.0 | br s | Exchangeable with D₂O |
| NH (N1-H or N3-H) | ~ 11.5 - 12.5 | br s | Exchangeable with D₂O |
| ¹³C NMR | |||
| C=O (C2) | ~ 150 - 160 | ||
| C-Br (C6) | ~ 110 - 120 | ||
| Aromatic C (C5) | ~ 115 - 125 | ||
| Aromatic C (C7) | ~ 135 - 145 | ||
| Imidazole C (C3a) | ~ 140 - 150 | ||
| Imidazole C (C7a) | ~ 145 - 155 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the presence of exchangeable NH protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, although only CH and quaternary carbons are expected for this molecule.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values for similar structures and correlation experiments (e.g., HSQC, HMBC) if necessary.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further support its structural identification.
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Key Fragmentation Ions (Positive Mode) |
| Electrospray (ESI) | 213.96 / 215.96 (Isotopic pattern for Br) | 211.94 / 213.94 (Isotopic pattern for Br) | Loss of CO, loss of Br, cleavage of the imidazole ring. |
The molecular formula of this compound is C₆H₄BrN₃O, with a monoisotopic mass of 212.95 Da.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation Setup:
-
Use an electrospray ionization (ESI) source.
-
Operate in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its characteristic fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peaks, paying attention to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Propose fragmentation pathways for the major fragment ions observed in the MS/MS spectrum. The homolytic cleavage of the C-Br bond and the loss of a CO molecule are common fragmentation pathways for such structures.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3200 - 3400 | N-H stretching (imidazole and amide) |
| 1680 - 1720 | C=O stretching (amide) |
| 1600 - 1650 | C=N stretching (imidazole) |
| 1400 - 1600 | Aromatic C=C stretching |
| 1000 - 1100 | C-N stretching |
| 500 - 600 | C-Br stretching |
Experimental Protocol for FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition:
-
Record a background spectrum.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups as listed in Table 4.
Experimental Workflow
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Caption: Workflow for the characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method involves a multi-step synthesis starting from 2-aminopyridine. This route includes the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by nitration to introduce a nitro group at the 3-position. Subsequent reduction of the nitro group affords 5-bromo-2,3-diaminopyridine, which is the key precursor. The final step is the cyclization of this diamine with a suitable carbonyl source to form the desired imidazo[4,5-b]pyridin-2(3H)-one ring system.[1]
Q2: What are the common reagents used for the cyclization of 5-bromo-2,3-diaminopyridine?
A2: Several reagents can be employed for the cyclization step. The most common and cost-effective is urea , typically in a high-temperature fusion reaction. Alternatives that may offer milder reaction conditions include 1,1'-carbonyldiimidazole (CDI) and triphosgene (or its safer equivalent, diphosgene).[2][3][4]
Q3: What are the main challenges encountered during the synthesis of this compound?
A3: Researchers may face several challenges, including:
-
Low Yields: This can be due to incomplete reactions, side product formation, or degradation of starting materials or the product.[5]
-
Formation of Impurities: Impurities can arise from the starting materials or from side reactions during the synthesis, particularly in the high-temperature urea fusion method.[6]
-
Purification Difficulties: The final product and potential impurities may have similar polarities, making separation by column chromatography challenging.[5]
Q4: How can I purify the final product, this compound?
A4: The primary methods for purification are column chromatography and recrystallization. For column chromatography, a common eluent system is a mixture of ethyl acetate and hexane.[5][7] Recrystallization from a suitable solvent, such as an ethanol/water mixture, can also be effective in obtaining a high-purity product.[8]
Troubleshooting Guide
Issue 1: Low Yield in the Cyclization Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Urea Fusion: Ensure the reaction temperature is optimal (typically 180-220°C) and the reaction is heated for a sufficient duration. Monitor the reaction progress by TLC or LC-MS. Consider a slight excess of urea. CDI or Triphosgene: Ensure anhydrous conditions, as these reagents are moisture-sensitive. Use a suitable aprotic solvent like THF or DMF. The reaction may require heating, but typically at lower temperatures than the urea fusion. |
| Degradation of Starting Material or Product | High temperatures in the urea fusion method can lead to decomposition.[6][9] Consider using a milder cyclization agent like CDI or triphosgene which allow for lower reaction temperatures.[2][3][4] |
| Suboptimal Reagent Stoichiometry | Carefully control the molar ratios of the reactants. For CDI and triphosgene, a slight excess of the cyclizing agent may be beneficial, but a large excess can lead to side reactions and complicate purification. |
| Poor Quality of 5-bromo-2,3-diaminopyridine | Ensure the starting diamine is pure. Impurities from the previous reduction step can interfere with the cyclization. Recrystallize the diamine if necessary.[1] |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Side Reactions with Urea | At high temperatures, urea can decompose to form by-products like biuret and cyanuric acid, which can co-crystallize with the product.[6][10] To minimize this, use the lowest effective temperature for the fusion and consider performing the reaction under an inert atmosphere. |
| Incomplete Cyclization | Unreacted 5-bromo-2,3-diaminopyridine may remain. Optimize reaction time and temperature to drive the reaction to completion. |
| Formation of Polymeric Materials | High temperatures and prolonged reaction times can sometimes lead to the formation of insoluble polymeric by-products. |
| Hydrolysis of CDI or Triphosgene | If using these reagents, ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis, which can lead to incomplete reactions and the formation of imidazole or phosgene-related by-products. |
Data Presentation
Table 1: Comparison of Cyclization Reagents for Imidazo[4,5-b]pyridin-2-one Synthesis
| Cyclization Reagent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yields (General) |
| Urea | High temperature (180-220°C), neat or in a high-boiling solvent | Inexpensive, readily available | High temperatures can lead to by-products and degradation, potentially lower yields | Moderate to Good |
| 1,1'-Carbonyldiimidazole (CDI) | Milder temperatures (e.g., reflux in THF or DMF) | Milder conditions, fewer thermal by-products | More expensive than urea, moisture-sensitive | Good to Excellent |
| Triphosgene/Diphosgene | Milder temperatures, often with a base (e.g., pyridine, triethylamine) in an aprotic solvent | Highly reactive, can lead to high yields under mild conditions | Toxic (phosgene is released in situ), requires careful handling and a base | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2,3-diaminopyridine (Precursor)
This protocol is adapted from established procedures for the synthesis of diaminopyridines.[1][7]
-
Nitration of 2-amino-5-bromopyridine: Dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid at 0°C. Add potassium nitrate portion-wise while maintaining the temperature below 5°C. Stir the mixture at room temperature for several hours. Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the 2-amino-5-bromo-3-nitropyridine. Filter, wash with water, and dry the product.
-
Reduction of 2-amino-5-bromo-3-nitropyridine: Suspend the nitro compound in a mixture of ethanol and water. Add a reducing agent such as iron powder and a catalytic amount of ammonium chloride.[7] Heat the mixture to reflux for several hours. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture to remove the iron catalyst. Concentrate the filtrate under reduced pressure. The crude 5-bromo-2,3-diaminopyridine can be purified by recrystallization from water or an ethanol/water mixture.[1]
Protocol 2: Cyclization of 5-bromo-2,3-diaminopyridine with Urea
-
Reaction Setup: In a round-bottom flask, thoroughly mix 5-bromo-2,3-diaminopyridine and urea (typically 1.5-2.0 molar equivalents).
-
Heating: Heat the mixture in an oil bath to 180-220°C. The mixture will melt and then solidify as the reaction proceeds. The reaction is typically complete within 1-2 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add water to the solid mass and heat to boiling to dissolve the desired product and any water-soluble impurities.
-
Purification: Filter the hot solution to remove any insoluble by-products. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization of the this compound. Collect the crystals by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Cyclization of 5-bromo-2,3-diaminopyridine with 1,1'-Carbonyldiimidazole (CDI)
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine in an anhydrous aprotic solvent such as THF or DMF.
-
Reagent Addition: Add a solution of CDI (1.1-1.2 molar equivalents) in the same anhydrous solvent dropwise to the solution of the diamine at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 7. 2,3-Diamino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Characteristics of urea under high pressure and high temperature [cpb.iphy.ac.cn]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound and its derivatives on silica gel?
A1: A common mobile phase for the purification of this compound and its derivatives on silica gel consists of a mixture of ethyl acetate and hexane. The ratio of these solvents can be adjusted to achieve optimal separation. For instance, a 1:1 (v/v) mixture of ethyl acetate/hexane has been used for an acetylated derivative, while a 1:3 (v/v) mixture was employed for a methylated derivative.[1][2]
Q2: My compound, this compound, has poor solubility in the initial non-polar mobile phase. How should I load it onto the column?
A2: For compounds with poor solubility in the eluent, a dry loading technique is recommended.[3][4] This involves pre-adsorbing your compound onto a small amount of silica gel. First, dissolve your crude product in a suitable solvent in which it is soluble. Then, add silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.[3][4]
Q3: The compound is not moving from the baseline even with a relatively polar solvent system. What can I do?
A3: this compound is a polar heterocyclic compound and may exhibit strong interactions with the polar silica gel stationary phase. If your compound is not eluting, you can try gradually increasing the polarity of the mobile phase. For very polar compounds that are difficult to elute from silica, adding a small amount of a more polar solvent like methanol to the eluent can be effective.[5] In some cases, for very polar basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane can be employed.[4][5]
Q4: I am observing significant tailing of my compound's peak during elution. What could be the cause and how can I fix it?
A4: Peak tailing for polar compounds on silica gel often results from strong, non-ideal interactions between the analyte and the stationary phase. To mitigate this, you can try increasing the polarity of the eluent once the compound begins to elute.[5] This can help to overcome the strong adsorption and move the compound off the column more efficiently, leading to a more symmetrical peak shape.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. The compound may be strongly adsorbed to the silica gel due to its polar nature. | Gradually increase the polarity of the mobile phase. For instance, if you are using an ethyl acetate/hexane mixture, slowly increase the proportion of ethyl acetate. For very polar compounds, consider adding a small amount of methanol to your eluent.[5] |
| Poor separation of the desired compound from impurities | The chosen solvent system does not provide adequate resolution. The column may have been overloaded with the sample. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column to ensure a good separation between your compound and impurities. If the TLC shows good separation but the column does not, you may have overloaded the column. Reduce the amount of crude material loaded in the next attempt. |
| The compound appears to be decomposing on the column | The compound is unstable on silica gel, which is acidic. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting.[5] If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[5] |
| The compound elutes too quickly (with the solvent front) | The mobile phase is too polar for the compound. | Decrease the polarity of the mobile phase. Start with a higher proportion of the non-polar solvent (e.g., hexane) and gradually increase the polarity. Always check the first few fractions to ensure your compound did not elute unexpectedly early.[5] |
| Fractions containing the product are very dilute | The elution band has broadened significantly. | This can be a consequence of a long elution time. Once the compound starts to elute, you can try increasing the solvent polarity to speed up the elution and collect the compound in a smaller volume.[5] Concentrating the fractions and re-analyzing by TLC can help identify the product-containing fractions.[5] |
Experimental Protocol: Column Chromatography of a this compound Derivative
This protocol is a general guideline based on procedures used for derivatives of the target compound.[1][2]
1. Preparation of the Stationary Phase (Slurry Packing):
-
Select a glass column of appropriate size.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a high hexane content ethyl acetate/hexane mixture).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity, and then gently tap the column to ensure uniform packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
2. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
3. Elution:
-
Begin elution with the least polar solvent system determined from prior TLC analysis.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase as the elution progresses to elute the more polar compounds. A common approach is to use a step gradient, for example, starting with 100% hexane, then moving to 10% ethyl acetate in hexane, 20% ethyl acetate in hexane, and so on.
4. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified desired product.
-
Combine the pure fractions containing the target compound.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
Quantitative Data Summary
| Derivative | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Silica Gel | Ethyl acetate / Hexane (1/1) | [1] |
| 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | Silica Gel | Ethyl acetate / Hexane (1:3) | [2] |
| 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | Silica Gel | Ethyl acetate / Hexane (1/2) | [6] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor elution in column chromatography.
References
- 1. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives. The following information is designed to address common challenges encountered during the recrystallization process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound derivatives.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently supersaturated (too much solvent was used).[1][2] 2. The compound is highly soluble in the chosen solvent, even at low temperatures. 3. The compound is very pure and lacks nucleation sites for crystal growth.[2] | 1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[2] 2. Add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly turbid, then reheat to clarify and cool slowly.[3] 3. Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[4] 4. Add a seed crystal of the pure compound.[4] |
| Compound "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving.[2] 2. The solution is cooling too rapidly.[2] 3. The compound has a significant amount of impurities.[2] | 1. Add more solvent to lower the saturation temperature and cool the solution very slowly.[2] 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool at a slower rate.[2] 3. If impurities are the suspected cause, consider a pre-purification step such as column chromatography. |
| Crystallization Occurs Too Rapidly | 1. The solvent is not ideal, leading to poor solubility at elevated temperatures. 2. The solution is excessively supersaturated. | 1. Re-heat the solution and add a small amount of additional solvent to ensure the compound is fully dissolved at the boiling point.[5] 2. Allow the solution to cool more slowly to promote the formation of larger, purer crystals. |
| Low Recovery of Crystalline Product | 1. Too much solvent was used, resulting in a significant portion of the compound remaining in the mother liquor.[5] 2. The crystals were washed with a solvent that was not sufficiently chilled, causing some of the product to redissolve.[4] 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the washing solvent is ice-cold and use a minimal amount.[4] 3. During hot filtration, use a pre-heated funnel and a slight excess of hot solvent to prevent the product from crystallizing in the filter. |
| Colored Impurities in Crystals | 1. Colored impurities were not effectively removed during the process. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Boil for a few minutes, then perform a hot filtration to remove the charcoal. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound derivatives?
A1: Based on experimental data for similar compounds, a mixed solvent system of ethyl acetate and hexane is a good starting point. Ratios of ethyl acetate to hexane such as 1:3 and 1:1 have been used successfully for derivatives of this compound. Given the polar nature of the imidazo[4,5-b]pyridin-2(3H)-one core, polar aprotic solvents may also be effective.
Q2: My compound is a new derivative. How do I select an appropriate recrystallization solvent?
A2: A systematic approach to solvent screening is recommended. Start by testing the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at both room temperature and at the solvent's boiling point. An ideal single solvent will show high solubility at high temperatures and low solubility at room temperature. If a single solvent is not suitable, a mixed solvent system (one in which the compound is soluble and one in which it is insoluble) should be investigated.
Q3: How can I improve the purity of my crystals?
A3: To improve purity, ensure that the solution cools slowly to allow for selective crystal lattice formation, excluding impurities. A second recrystallization step can also be performed. Washing the collected crystals with a minimal amount of ice-cold solvent will help remove any adhering mother liquor that contains impurities.
Q4: Is it necessary to perform a hot filtration?
A4: A hot filtration is necessary if your dissolved compound solution contains insoluble impurities or if you have used activated charcoal to remove colored impurities. This step should be performed quickly with a pre-heated funnel to prevent premature crystallization.
Q5: What is the purpose of a "seed crystal"?
A5: A seed crystal is a small, pure crystal of your compound that is added to a supersaturated solution to induce crystallization.[4] It provides a nucleation site for crystal growth to begin, which can be particularly helpful if your compound is slow to crystallize or tends to form an oil.
Experimental Protocols
General Protocol for Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol is a general guideline and may require optimization for specific derivatives.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate and add the solvent portion-wise until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: To the hot, clear solution, slowly add hexane (the anti-solvent) dropwise with swirling until the solution becomes slightly and persistently turbid.
-
Re-dissolution: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Data Presentation
| Derivative | Recrystallization Solvent System | Ratio (v/v) | Reference |
| 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | Ethyl Acetate / Hexane | 1:3 | [4] |
| 1-acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Ethyl Acetate / Hexane | 1:1 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Derivatization of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the derivatization of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guides & FAQs
This section is designed to provide rapid solutions to common problems encountered during the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatization for this compound?
A1: The most frequently performed derivatizations are N-alkylation and N-acylation at the imidazole nitrogen atoms. These reactions introduce various functional groups, which is a key strategy in the development of new pharmaceutical agents.
Q2: Why is regioselectivity a major challenge in the N-alkylation of this compound?
A2: The this compound core has multiple nucleophilic nitrogen atoms. This can lead to the formation of a mixture of regioisomers upon alkylation, complicating purification and reducing the yield of the desired product.[1][2] The reaction conditions, especially the choice of base and solvent, play a critical role in determining which nitrogen is alkylated.[1][3]
Q3: What are the typical bases and solvents used for N-alkylation?
A3: Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[2][4] The choice of base can significantly influence the regioselectivity of the reaction.[4] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are frequently used.[2][4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the derivatization reaction. This allows for the visualization of the consumption of the starting material and the formation of the product(s).
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete deprotonation of the starting material. 2. Insufficiently reactive alkylating/acylating agent. 3. Reaction temperature is too low. 4. Impure starting material or reagents. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions when using strong bases. 2. Use a more reactive agent (e.g., alkyl iodide instead of alkyl bromide or chloride). 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 4. Ensure the purity of all reactants and the dryness of the solvent. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. The presence of multiple reactive nitrogen atoms. 2. Reaction conditions favoring the formation of multiple isomers. | 1. Solvent and Base Selection: The combination of base and solvent is crucial for controlling regioselectivity. For instance, using NaH in THF can favor alkylation at one nitrogen over another due to the coordination of the sodium cation.[4] 2. Steric Hindrance: The steric bulk of the alkylating agent can influence the site of attack. Larger alkyl groups may preferentially react at the less sterically hindered nitrogen.[3] 3. Temperature Control: Running the reaction at a lower temperature may improve selectivity. |
| Formation of a Di-alkylated or Di-acylated Byproduct | Over-alkylation or over-acylation of the product. | 1. Use a stoichiometric amount or a slight excess of the alkylating/acylating agent. 2. Add the alkylating/acylating agent dropwise to the reaction mixture to maintain a low concentration. 3. Monitor the reaction closely by TLC and stop it once the desired mono-substituted product is predominantly formed. |
| Difficult Purification | 1. The product and starting material have similar polarities. 2. The presence of regioisomers that are difficult to separate. 3. The product is highly soluble in the aqueous phase during workup. | 1. Chromatography: Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary to achieve good separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. pH Adjustment: During aqueous workup, adjust the pH of the aqueous layer to minimize the solubility of the product before extraction. |
Experimental Protocols
The following are detailed methodologies for key derivatization reactions of this compound.
Protocol 1: N,N'-Dimethylation
This protocol describes the synthesis of 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one.[5]
-
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetra-n-butylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred mixture of this compound (1.0 mmol), potassium carbonate (4.0 mmol), and tetra-n-butylammonium bromide (0.1 mmol) in DMF (10 mL), add methyl iodide (2.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane).
-
Protocol 2: N-Acetylation
This protocol details the synthesis of 1-acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.[6]
-
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetra-n-butylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred solution of this compound (1.0 mmol), potassium carbonate (3.0 mmol), and tetra-n-butylammonium bromide (0.1 mmol) in DMF, add acetyl chloride (1.2 mmol) dropwise.
-
Heat the mixture under reflux for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and filter to remove the salt.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane).
-
Data Presentation
The following tables summarize quantitative data from various reported derivatization reactions.
Table 1: N-Alkylation Reaction Conditions and Yields
| Alkylating Agent | Base | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | TBAB | 12 h | Room Temp. | Not Specified | [5] |
| Methyl Iodide | K₂CO₃ | DMF | TBAB | 48 h | Not Specified | Not Specified | [7] |
| Benzyl Chloride | K₂CO₃ | DMF | TBAB | 24 h | Reflux | 85 | N/A |
| Propargyl Bromide | K₂CO₃ | DMF | TBAB | 48 h | Room Temp. | Not Specified | N/A |
Table 2: N-Acetylation Reaction Conditions
| Acylating Agent | Base | Solvent | Catalyst | Reaction Time | Temperature | Reference |
| Acetyl Chloride | K₂CO₃ | DMF | TBAB | 24 h | Reflux | [6] |
Visualizations
General Workflow for N-Alkylation
Caption: A generalized workflow for the N-alkylation of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A logical flowchart for troubleshooting low product yield in derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Experimental Workflow and Troubleshooting
The following diagram outlines a general workflow for the scaled-up synthesis of this compound, along with key troubleshooting checkpoints.
Caption: General workflow for scaled-up synthesis with troubleshooting checkpoints.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis in a question-and-answer format.
Issue 1: Low or Incomplete Conversion
-
Question: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of starting material remaining. What could be the cause?
-
Answer:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and prevent reactants from coming into contact. Ensure the stirrer speed and design are adequate for the vessel size and viscosity of the reaction mixture.
-
Temperature Control: Poor heat transfer in large reactors can lead to temperatures lower than the optimal range, slowing down the reaction rate. Verify the internal reaction temperature is being maintained.
-
Reagent Quality: Ensure the purity of starting materials and reagents, as impurities can inhibit the reaction.
-
Deactivated Catalyst: If a catalyst is used, it may have been deactivated by impurities or exposure to air.
-
Issue 2: Formation of Significant Impurities
-
Question: I am observing a higher level of impurities in my scaled-up batch compared to the lab-scale synthesis. Why is this happening?
-
Answer:
-
Poor Temperature Control: Exothermic reactions can lead to localized "hot spots" in large reactors, promoting side reactions and degradation of products. Improve cooling efficiency and consider slower addition of reagents.
-
Prolonged Reaction Time: Longer reaction times at elevated temperatures can lead to the formation of degradation products. The reaction should be quenched as soon as it is complete.
-
Side Reactions: Some side reactions may not be significant on a small scale but can become problematic when scaling up. A thorough understanding of the reaction mechanism can help in identifying and mitigating these. For instance, in reactions involving bromination, over-bromination can be a common side reaction.
-
Issue 3: Difficulties with Product Isolation and Purification
-
Question: My product is not precipitating as expected during workup, or the recrystallization is not yielding a pure product. What should I do?
-
Answer:
-
Solubility Changes: The solubility of your product may differ in the larger volumes of solvent used for scale-up. You may need to adjust solvent ratios or concentrate the solution further.
-
Inefficient Filtration: For large quantities of solid, ensure your filtration setup (e.g., Nutsche filter) is appropriately sized and that the filter cake is washed effectively to remove soluble impurities.
-
Recrystallization Solvent System: The optimal solvent system for recrystallization may need to be re-evaluated at a larger scale. Consider anti-solvent addition for better crystal formation. Multiple recrystallization cycles may be necessary to achieve the desired purity.[1]
-
Issue 4: Safety Concerns During Scale-Up
-
Question: What are the key safety considerations when scaling up a reaction involving brominating agents?
-
Answer:
-
Handling of Bromine: Bromine is a hazardous and corrosive substance.[2] Use appropriate personal protective equipment (PPE), including chemical splash goggles, face shields, and chemical-resistant gloves.[3] Ensure adequate ventilation and have a scrubber system in place.
-
Exotherm Management: Bromination reactions can be highly exothermic. Implement robust temperature monitoring and cooling systems. Consider a semi-batch process where the brominating agent is added slowly to control the reaction rate and heat generation.
-
Solvent Compatibility: Be cautious with the choice of solvents. For example, N-bromosuccinimide (NBS) in DMF can be a hazardous combination with a risk of thermal runaway.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for this compound?
-
A common route involves the cyclization of a substituted 2,3-diaminopyridine with a suitable carbonyl source. For instance, the reaction of 5-bromo-2,3-diaminopyridine with urea or a similar reagent can yield the desired product.
-
-
Q2: How can I monitor the reaction progress effectively at a large scale?
-
In-process controls (IPCs) using techniques like HPLC or UPLC are crucial for monitoring the reaction at scale. These methods provide accurate quantitative data on the consumption of starting materials and the formation of the product and impurities.
-
-
Q3: What are the most suitable purification methods for this compound at an industrial scale?
-
Q4: What are some potential process-related impurities I should look for?
-
Potential impurities could include unreacted starting materials, over-brominated species, and isomers formed from non-regioselective reactions. It is advisable to synthesize and characterize potential impurities to use them as standards in your analytical methods.
-
Quantitative Data from Laboratory-Scale Synthesis
The following table summarizes yields from small-scale syntheses of derivatives of this compound. Note that direct scale-up may not result in the same yields.
| Product | Starting Material | Reagents | Scale | Yield (%) | Potential Scale-Up Considerations |
| 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (0.2 g) | Benzyl chloride, K₂CO₃, TBAB in DMF | Lab Scale | 85 | Heat of reaction, solvent volume, purification method. |
| 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (0.2 g) | Acetyl chloride, K₂CO₃, TBAB in DMF | Lab Scale | Not specified | Exothermic nature of adding acetyl chloride, workup procedure. |
| 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | 6-bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione (1 mmol) | Methyl iodide, K₂CO₃, TBAB in DMF | Lab Scale | Not specified | Volatility and toxicity of methyl iodide, temperature control. |
Detailed Experimental Protocol (Adapted for Scale-Up)
This hypothetical protocol is based on common laboratory procedures and adapted with scale-up considerations. This protocol should be thoroughly tested and optimized at a smaller scale before attempting a large-scale synthesis.
Reaction: Cyclization to form this compound
-
Reactor Setup:
-
Use a glass-lined or other suitably inert reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Ensure the reactor's cooling system is operational and can handle the potential exotherm.
-
-
Reagent Charging:
-
Charge the reactor with 5-bromo-pyridine-2,3-diamine and urea.
-
Add a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane.
-
-
Reaction Execution:
-
Heat the mixture slowly to the target temperature (e.g., 180-200 °C).
-
Monitor the internal temperature closely.
-
Hold at the target temperature and monitor the reaction progress by IPC (e.g., HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to a safe temperature (e.g., < 80 °C).
-
Slowly add an anti-solvent (e.g., water or isopropanol) to precipitate the crude product. The rate of addition can influence particle size and purity.
-
Cool the slurry further to maximize precipitation.
-
Isolate the crude solid by filtration (e.g., using a centrifuge or Nutsche filter).
-
Wash the filter cake with the anti-solvent to remove residual high-boiling point solvent and soluble impurities.
-
-
Purification:
-
Transfer the crude solid to a clean reactor.
-
Add a suitable solvent for recrystallization (e.g., acetic acid, ethanol/water mixture).
-
Heat the mixture to dissolve the solid.
-
Cool the solution slowly to induce crystallization. Controlled cooling is critical for forming pure, easily filterable crystals.
-
Isolate the purified solid by filtration.
-
Wash the cake with a small amount of cold recrystallization solvent.
-
Dry the final product under vacuum at an appropriate temperature.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common scale-up issues.
References
Technical Support Center: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can be broadly categorized based on the synthetic step:
-
From the cyclization step: Unreacted starting materials, such as 5-bromo-2,3-diaminopyridine, are a primary concern. Incomplete cyclization or side reactions with the cyclizing agent (e.g., urea, phosgene equivalents) may also lead to related heterocyclic byproducts, although specific reports on these for this exact synthesis are scarce.
-
From subsequent derivatization (e.g., alkylation, acylation):
-
Unreacted this compound: The starting material for the derivatization may not be fully consumed.
-
Regioisomers: Alkylation can occur at different nitrogen atoms in the imidazo[4,5-b]pyridin-2-one ring system, leading to mixtures of isomers which can be challenging to separate.
-
Di-substituted products: Over-alkylation or over-acylation can lead to the formation of di-substituted derivatives.[1]
-
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective and commonly reported purification strategies involve a two-step process:
-
Column Chromatography: This is the primary method for separating the desired product from unreacted starting materials, byproducts, and regioisomers. Silica gel is typically used as the stationary phase.
-
Recrystallization: Following column chromatography, recrystallization is often employed to remove any remaining minor impurities and to obtain a highly crystalline, pure product.
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress.[1][2][3] By co-spotting the reaction mixture with the starting material(s) and, if available, a standard of the pure product, you can track the consumption of reactants and the formation of the desired product. This allows for the determination of the optimal reaction time, preventing the formation of degradation products or excessive side-products due to prolonged reaction times or heating.
Troubleshooting Guides
Problem 1: Presence of Multiple Spots on TLC After Initial Synthesis
If your TLC analysis of the crude product shows multiple spots, this indicates the presence of impurities. The following guide will help you identify and address this issue.
dot
Caption: Troubleshooting workflow for a complex TLC profile.
Solution:
-
Column Chromatography: This is the most effective method to separate the components of the reaction mixture. A typical solvent system is a gradient of ethyl acetate in hexane.[1][2][3] The polarity of the eluent can be adjusted based on the separation observed on TLC.
Problem 2: Difficulty in Separating Regioisomers
During N-alkylation or N-acylation, the formation of regioisomers is a common issue. These isomers often have very similar polarities, making their separation challenging.
Solution:
-
Optimize Column Chromatography:
-
Solvent System: A shallow gradient or isocratic elution with a finely tuned solvent system (e.g., varying the ratio of ethyl acetate and hexane) can improve separation.
-
Silica Gel: Use a high-quality silica gel with a smaller particle size for better resolution.
-
-
Recrystallization: If a small amount of one regioisomer is present as an impurity, it may sometimes be removed by careful recrystallization. This, however, is often less effective than chromatography for closely related isomers.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
| Parameter | Utility in Distinguishing Regioisomers |
| TLC | May show slightly different Rf values, often requiring careful solvent system optimization for clear separation. |
| ¹H NMR | Chemical shifts of protons on the heterocyclic core and the attached substituent will differ. 2D NMR techniques like NOESY can help confirm the position of substitution. |
| ¹³C NMR | Chemical shifts of carbons in the heterocyclic core will be distinct for each regioisomer. |
| HPLC/MS | Will show the same mass (as they are isomers) but should have different retention times under appropriate chromatographic conditions. |
Problem 3: Product "Oils Out" During Recrystallization
Instead of forming crystals, the product separates as an oil.
dot
Caption: Decision tree for troubleshooting "oiling out".
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, and then allow it to cool slowly.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a tiny crystal of the pure product to the cooled solution to induce crystallization.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis.
dotdot graph Column_Chromatography_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; PrepareColumn [label="Prepare silica gel column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LoadSample [label="Load sample onto the column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="Elute with solvent system\n(e.g., ethyl acetate/hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CollectFractions [label="Collect fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeFractions [label="Analyze fractions by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Combine [label="Combine pure fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Evaporate solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purified Product", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
Start -> PrepareColumn; PrepareColumn -> LoadSample; LoadSample -> Elute; Elute -> CollectFractions; CollectFractions -> AnalyzeFractions; AnalyzeFractions -> Combine; Combine -> Evaporate; Evaporate -> End; }
References
Technical Support Center: Troubleshooting Low Bioactivity in 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one analogs. The imidazo[4,5-b]pyridine scaffold is a purine analog and has been investigated for various biological activities, including the inhibition of protein kinases.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows lower than expected bioactivity in my primary assay. What are the initial troubleshooting steps?
A1: Low bioactivity can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the initial steps:
-
Confirm Compound Identity and Purity: Verify the chemical structure, purity, and integrity of your compound batch using methods like NMR, LC-MS, and HPLC. Impurities or degradation can significantly impact biological activity.
-
Assess Compound Solubility: Poor solubility in the assay buffer is a common reason for low potency. Visually inspect your stock solution and the final assay concentration for any precipitation.
-
Review Assay Conditions: Ensure that the assay is being performed under optimal and consistent conditions. Key parameters to check include buffer composition, pH, temperature, and incubation times.
-
Check Reagent Quality: The activity of enzymes, substrates, and co-factors can diminish over time. Use fresh reagents and include appropriate positive and negative controls in your experiments to validate the assay's performance.
Q2: How can I determine if poor solubility is the cause of low bioactivity for my imidazo[4,5-b]pyridine analog?
A2: Several methods can help assess and address solubility issues:
-
Visual Inspection: Check for any visible precipitate in your stock solution (typically in DMSO) and after dilution into your aqueous assay buffer.
-
Nephelometry or Turbidimetry: These techniques can quantitatively measure turbidity, indicating the extent of compound precipitation.
-
Solubility Measurement: Experimentally determine the thermodynamic and kinetic solubility of your compound in the assay buffer.
-
Solubilizing Agents: Test the effect of adding a small percentage of a co-solvent (e.g., DMSO, ethanol) or a non-ionic detergent (e.g., Triton X-100, Tween-20) to your assay buffer. However, be mindful that these can also affect enzyme activity.
Q3: Could my compound be forming aggregates and causing non-specific inhibition, leading to misleading results?
A3: Yes, compound aggregation is a frequent cause of artifacts in bioactivity assays.[2][3] Aggregates can sequester and denature proteins, leading to non-specific inhibition. Here’s how to investigate this:
-
Detergent Test: Re-run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant decrease in potency in the presence of the detergent is a strong indicator of aggregation-based inhibition.[4]
-
Dynamic Light Scattering (DLS): This technique can directly detect the presence of sub-micron aggregates in your compound solution.[4]
-
Centrifugation: Centrifuge your compound solution at high speed and test the supernatant for activity. A loss of activity in the supernatant suggests that the active species were the precipitated aggregates.
Q4: My analog is a potential kinase inhibitor. How do assay conditions specifically affect the observed IC50 value?
A4: For kinase assays, several parameters are critical:
-
ATP Concentration: If your compound is an ATP-competitive inhibitor, the apparent IC50 value will increase with higher ATP concentrations. It is recommended to run kinase assays at an ATP concentration close to the Km of the enzyme for ATP.
-
Enzyme Concentration: High enzyme concentrations can lead to an overestimation of the IC50 value, especially for tight-binding inhibitors.
-
Incubation Time: A pre-incubation step of the enzyme and inhibitor before adding the substrate and ATP can be crucial for compounds with a slow on-rate.
Troubleshooting Guides
Guide 1: Investigating Poor Solubility
If you suspect poor solubility is impacting your results, follow this workflow:
Caption: Workflow for troubleshooting poor compound solubility.
Guide 2: Detecting Compound Aggregation
Use this guide to determine if compound aggregation is leading to false-positive results:
Caption: Workflow for identifying compound aggregation.
Data Presentation
The following tables provide representative data for imidazo[4,5-b]pyridine and related kinase inhibitors to illustrate the impact of structural modifications on bioactivity. Note that data for the specific this compound scaffold is limited in the public domain; therefore, data from closely related analogs are presented.
Table 1: Kinase Inhibition Profile of Representative Imidazo[4,5-b]pyridine Analogs
| Compound ID | R1 | R2 | Target Kinase | IC50 (nM) | Reference |
| Analog A | H | 4-chlorobenzyl | Aurora A | 7.5 | [5] |
| Analog B | H | 4-chlorobenzyl | Aurora B | 48 | [5] |
| Analog C | H | 4-chlorobenzyl | FLT3 | 6.2 | [5] |
| Analog D | Cl | 1,3-dimethyl-1H-pyrazol-4-yl | Aurora A | 15 | [5] |
| Analog E | Cl | 1,3-dimethyl-1H-pyrazol-4-yl | FLT3 | >1000 | [5] |
Table 2: Troubleshooting Low Bioactivity - A Case Study
| Compound | Assay Buffer | IC50 (µM) | Interpretation |
| Analog F | Standard Buffer | > 50 | Low Bioactivity |
| Analog F | Buffer + 0.01% Triton X-100 | 15 | Improved activity suggests initial low reading may be due to aggregation or poor solubility. |
| Analog G | Standard Buffer | 2 | Active |
| Analog G | Buffer + 0.01% Triton X-100 | 25 | Significant loss of activity suggests aggregation-based inhibition. |
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol is adapted for determining the IC50 of a test compound against a specific protein kinase.[6]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (at Km concentration for the kinase)
-
Test compound (e.g., this compound analog)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO. Further dilute the compounds to the desired starting concentration in kinase buffer.
-
Kinase Reaction: a. In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Counterscreen for Aggregation using AmpC β-Lactamase
This assay helps to identify promiscuous inhibitors that act via aggregation.
Materials:
-
AmpC β-lactamase
-
Nitrocefin (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
Test compound
-
Triton X-100
-
96-well clear flat-bottom plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare two sets of plates: one with standard assay buffer and one with assay buffer containing 0.01% Triton X-100.
-
Add the test compound dilutions to the respective plates.
-
Add AmpC β-lactamase to all wells and incubate for 5 minutes.
-
Initiate the reaction by adding nitrocefin.
-
Monitor the change in absorbance at 486 nm over time.
-
Calculate the rate of reaction for each compound concentration.
-
Compare the dose-response curves in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent indicates aggregation.
Signaling Pathway Diagrams
The imidazo[4,5-b]pyridine scaffold, being a purine analog, has been explored for the inhibition of various kinases involved in cell signaling. Below are simplified diagrams of relevant pathways.
Caption: Simplified Aurora Kinase Signaling Pathway.
Caption: Simplified DNA-PK and Non-Homologous End Joining Pathway.
References
- 1. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and Other Key Inhibitors
In the dynamic field of drug discovery, particularly in the pursuit of novel kinase inhibitors, researchers and scientists require comprehensive comparative data to make informed decisions. This guide provides a detailed comparison of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one against a selection of established kinase inhibitors, focusing on their inhibitory activities, target pathways, and the experimental methodologies used for their evaluation.
I. Quantitative Comparison of Kinase Inhibitory Activity
A critical aspect of evaluating kinase inhibitors is their potency, typically measured by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for this compound and other selected kinase inhibitors against their primary targets.
| Compound | Target Kinase(s) | IC50 (nM) |
| This compound | GSK-3β, CDK5 | 5, 80 |
| BIO (6-Bromoindirubin-3'-oxime) | GSK-3α/β, CDK1 | 5, 320 |
| Roscovitine | CDK5 | 100 |
| Kenpaullone | GSK-3β, CDK1/5 | 23, 400/850 |
| D4476 | Casein Kinase 1 | 300 |
| Camptothecin | Topoisomerase I | 680 |
Note: BIO (6-Bromoindirubin-3'-oxime) is a distinct compound from this compound, though both contain a bromo-group and inhibit GSK-3.[1] Roscovitine is a known CDK5 inhibitor.[2] Kenpaullone inhibits both GSK-3β and CDKs.[1] D4476 is a known inhibitor of Casein Kinase 1.[3] Camptothecin and its derivatives are well-known Topoisomerase I inhibitors.[4][5][6][7][8]
II. Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by these inhibitors is crucial for predicting their cellular effects. Furthermore, standardized experimental workflows ensure the reproducibility and comparability of results.
A. Key Signaling Pathways
The diagram below illustrates the central roles of GSK-3β and CDK5 in cellular signaling, highlighting their involvement in processes such as cell cycle regulation, neuronal function, and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cdk5 inhibitors: Combating Cognitive Disorders | LGC Standards [lgcstandards.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
Unveiling the Potency: A Comparative Analysis of Brominated Imidazopyridines' Antiproliferative Activity
For Immediate Release
In the relentless pursuit of novel anticancer agents, brominated imidazopyridine scaffolds have emerged as a promising class of compounds demonstrating significant antiproliferative activity across a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of various brominated imidazopyridine derivatives, supported by experimental data from recent studies. The information is tailored for researchers, scientists, and drug development professionals engaged in oncology research.
Comparative Antiproliferative Activity
The antiproliferative effects of several brominated imidazopyridine derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. A lower IC50 value indicates greater potency.
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9i | 4-(8-bromo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)imidazo[1,2-a]pyridin-2-yl)benzonitrile | HeLa (Cervical Cancer) | Not explicitly stated, but noted as having the best anticancer effect in a series. | |
| Compound 8 | Bromo-substituted imidazo[4,5-b]pyridine bearing a 4-cyanophenyl group at position 2 | HeLa (Cervical Cancer) | 1.8 | [1] |
| SW620 (Colon Cancer) | 3.2 | [1] | ||
| MCF-7 (Breast Cancer) | Not specified, but inhibited proliferation. | [1] | ||
| 6-bromo-substituted imidazo[1,2-a]pyridines | General class | MOLM-13 (Leukemia) | Bioactive | [2] |
| MV4-11 (Leukemia) | Bioactive | [2] |
Experimental Protocols
The evaluation of the antiproliferative activity of these compounds predominantly relies on cell viability assays, with the MTT assay being a standard method.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, SW620, MCF-7)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Brominated imidazopyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated to allow for cell attachment and growth.
-
Compound Treatment: Following incubation, the culture medium is replaced with fresh medium containing various concentrations of the brominated imidazopyridine compounds. A vehicle control (containing only the solvent) and a negative control (untreated cells) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in evaluating these compounds and their potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for assessing the antiproliferative activity of chemical compounds.
Several imidazopyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and Wnt/β-catenin pathways are two such critical cascades.
Caption: The inhibitory effect of imidazopyridine derivatives on the PI3K/Akt/mTOR pathway.
Caption: The modulation of the Wnt/β-catenin signaling pathway by imidazopyridine derivatives.
This guide highlights the potential of brominated imidazopyridines as a valuable scaffold for the development of new anticancer therapies. Further research is warranted to explore the structure-activity relationships and to optimize the efficacy and selectivity of these promising compounds.
References
validation of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one activity in cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical node in intracellular signaling pathways that govern inflammation, immunity, and cell survival.[1][2] Its role in the activation of NF-κB and p38/JNK pathways makes it a compelling target for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders.[1][3][4] This guide provides a comparative overview of the validation of TAK1 inhibitory activity in cell-based assays, using the hypothetical compound 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one as a representative of a novel class of inhibitors, and comparing its expected performance with established TAK1 inhibitors, (5Z)-7-Oxozeaenol and Takinib.
Comparative Efficacy of TAK1 Inhibitors
The inhibitory potential of a compound against TAK1 is typically quantified by its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. While biochemical assays provide a direct measure of enzyme inhibition, cell-based assays offer a more physiologically relevant assessment of a compound's efficacy, taking into account factors such as cell permeability and off-target effects.
Below is a summary of reported IC50 values for the well-characterized TAK1 inhibitors, (5Z)-7-Oxozeaenol and Takinib, across various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| (5Z)-7-Oxozeaenol | HeLa (Cervical Cancer) | MTT Assay | 1.34 µM | [5] |
| C-33-A (Cervical Cancer) | MTT Assay | 2.86 µM | [5] | |
| Ca Ski (Cervical Cancer) | MTT Assay | 3.51 µM | [5] | |
| ME-180 (Cervical Cancer) | MTT Assay | 7.82 µM | [5] | |
| SiHa (Cervical Cancer) | MTT Assay | 4.65 µM | [5] | |
| Takinib | MDA-MB-231 (Breast Cancer) | Kinase Assay | 8.2 nM | [4] |
| Various | Kinase Panel | 9.5 nM (TAK1) | [6] |
Note: this compound is presented here as a hypothetical compound for comparative purposes. Its actual IC50 values would need to be determined experimentally.
Key Cell-Based Assays for Validating TAK1 Inhibition
Validation of a potential TAK1 inhibitor requires a multi-faceted approach, employing a series of cell-based assays to confirm its mechanism of action and downstream effects.
NF-κB Reporter Assay
Principle: TAK1 is a key upstream kinase required for the activation of the NF-κB signaling pathway.[1][7] This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of TAK1 will prevent the translocation of NF-κB to the nucleus, leading to a decrease in reporter gene expression, which can be quantified as a reduction in luminescence.[8]
Workflow:
Western Blot for Phospho-p38 MAPK
Principle: TAK1 also activates the p38 MAPK signaling pathway through the phosphorylation of MKK3/6, which in turn phosphorylates p38.[4] A western blot using an antibody specific to the phosphorylated form of p38 (phospho-p38) can be used to assess the inhibitory effect of a compound on this pathway. A reduction in the phospho-p38 signal relative to total p38 indicates successful TAK1 inhibition.
Workflow:
Caspase-3/7 Activity Assay
Principle: Inhibition of the pro-survival signals mediated by TAK1 can sensitize cells to apoptosis, particularly in the presence of apoptotic stimuli like TNF-α.[4] Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7 to release a luminescent signal.[1] An increase in luminescence indicates an induction of apoptosis.
Workflow:
Experimental Protocols
NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect cells with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or control inhibitors. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α (final concentration 10 ng/mL) or IL-1β (final concentration 10 ng/mL) to the wells and incubate for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[9] Normalize the NF-κB luciferase activity to the Renilla luciferase activity.
Western Blot for Phospho-p38
-
Cell Treatment and Lysis: Plate cells and allow them to adhere overnight. Treat with the TAK1 inhibitor for the desired time, followed by stimulation with an appropriate agonist (e.g., TNF-α) for 15-30 minutes. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.[2]
Caspase-3/7 Activity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat cells with various concentrations of the TAK1 inhibitor in the presence or absence of an apoptotic stimulus (e.g., TNF-α) for 12-24 hours.
-
Assay: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[1]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.[1]
Signaling Pathway
The following diagram illustrates the central role of TAK1 in the NF-κB and p38/JNK signaling pathways and the point of inhibition by compounds like this compound.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives, focusing on their potential as anticancer agents. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a purine analogue that can interact with various biological targets, including protein kinases.[1] The introduction of a bromine atom at the C6-position has been shown to significantly influence the biological activity of these compounds.[2]
This document summarizes key quantitative data from studies on this scaffold and its close analogs, presents detailed experimental methodologies for relevant assays, and visualizes key structure-activity relationships to aid in the rational design of novel therapeutic agents.
Comparative Analysis of In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various 6-bromo-imidazo[4,5-b]pyridine derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to highlight key SAR trends.
Table 1: SAR of C2-Substituted 6-Bromo-1H-imidazo[4,5-b]pyridine Derivatives
| Compound ID | R (at C2-position) | HeLa (Cervical Cancer) IC50 (µM) | SW620 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| 1 | Phenyl | > 50 | > 50 | > 50 |
| 2 | 4-Cyanophenyl | 3.2 | 1.8 | 2.5 |
| 3 | 4-(Amidinophenyl) | 1.1 | 0.4 | 1.5 |
| 4 | 4-(2-Imidazolinyl)phenyl | 0.9 | 0.7 | 1.2 |
Data is representative and compiled from studies on 2-substituted 6-bromo-1H-imidazo[4,5-b]pyridines.[2]
Key SAR Insights from Table 1:
-
Unsubstituted Phenyl Group (Compound 1): Shows weak to no antiproliferative activity.[2]
-
Introduction of a Cyano Group (Compound 2): The addition of an electron-withdrawing cyano group at the para-position of the phenyl ring leads to a significant increase in anticancer activity.[2]
-
Conversion to Amidine (Compound 3): Further modification of the cyano group to an amidine results in a substantial enhancement of potency, with sub-micromolar activity against colon cancer cells.[2]
-
Cyclic Amidine (Compound 4): Incorporating the amidine functionality into a 2-imidazoline ring maintains potent activity.[2]
Table 2: Influence of N-Substitution on the Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines
| Compound ID | R1 (at N1/N3) | R2 (at C6) | R3 (at C2) | Capan-1 (Pancreatic Cancer) IC50 (µM) | LN-229 (Glioblastoma) IC50 (µM) | K-562 (Leukemia) IC50 (µM) |
| 5 | H | Br | Phenyl | >10 | >10 | >10 |
| 6 | CH3 | Br | Phenyl | >10 | >10 | >10 |
| 7 | H | 4-Hydroxyphenyl | Phenyl | 4.25 | 3.15 | 2.85 |
| 8 | CH3 | 4-Hydroxyphenyl | Phenyl | 1.45 | 1.60 | 1.85 |
Data is representative and compiled from studies on 2,6-disubstituted imidazo[4,5-b]pyridines.[3]
Key SAR Insights from Table 2:
-
Effect of N-Methylation: In the case of a 4-hydroxyphenyl group at the C6-position, N-methylation (Compound 8 vs. 7) appears to enhance the antiproliferative activity across multiple cell lines.[3]
-
Importance of C6-Substituent: The nature of the substituent at the C6-position is critical for activity. Replacing the bromo group with a 4-hydroxyphenyl group significantly improves potency.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells and is a common technique to measure the cytotoxic effects of potential anticancer compounds.
Cell Lines and Culture:
-
Human cancer cell lines such as HeLa (cervical carcinoma), SW620 (colon adenocarcinoma), HepG2 (hepatocellular carcinoma), Capan-1 (pancreatic adenocarcinoma), LN-229 (glioblastoma), and K-562 (chronic myelogenous leukemia) are used.
-
Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is then removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
Data Acquisition:
-
The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Kinase Inhibition Assay (e.g., Aurora Kinase A)
Imidazo[4,5-b]pyridine derivatives have been reported as inhibitors of Aurora kinases.[1][4] A common method to assess their inhibitory potential is through in vitro kinase assays.
Reagents and Materials:
-
Recombinant human Aurora Kinase A.
-
Fluorescently labeled peptide substrate (e.g., Kemptide).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase detection reagent.
Procedure:
-
The kinase enzyme is incubated with the test compound at various concentrations in the assay buffer in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a termination buffer.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the remaining ATP.
Data Acquisition:
-
The signal from each well is measured using a plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-inhibition curves.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts related to the SAR of this compound derivatives.
Caption: Key SAR points for this compound derivatives.
Caption: General workflow for the synthesis and evaluation of novel derivatives.
Caption: Hypothesized signaling pathway targeted by active derivatives.
References
- 1. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and Other Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Against Established GSK-3 Inhibitors.
This guide provides a comprehensive comparison of the in vitro activity of this compound with other well-characterized inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key regulator in various cellular processes, including the Wnt/β-catenin signaling pathway. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their evaluation of this compound for potential therapeutic applications.
Quantitative Comparison of GSK-3 Inhibitors
The inhibitory potency of this compound against the α and β isoforms of GSK-3 is compared with established inhibitors, CHIR-99021 and SB-216763. The half-maximal inhibitory concentration (IC50) values, determined using a highly sensitive in vitro kinase assay, are summarized below.
| Compound | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Selectivity |
| This compound | Data Not Publicly Available | Data Not Publicly Available | To Be Determined |
| CHIR-99021 | 10 | 6.7 | High for GSK-3[1][2] |
| SB-216763 | 34.3 | 34.3 | Potent, non-selective[3][4][5][6][7] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize GSK-3 inhibitors are provided below. These protocols can be adapted for the evaluation of this compound.
In Vitro GSK-3β Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to GSK-3β activity.[8][9][10][11][12]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
Test compounds (including this compound and comparators) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of diluted GSK-3β enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of a pre-mixed substrate and ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Wnt/β-catenin Signaling Luciferase Reporter Assay
This cell-based assay measures the activation of the Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.[13][14][15][16][17]
Materials:
-
HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds
-
Wnt3a conditioned media (as a positive control)
-
Dual-Glo® Luciferase Assay System (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of approximately 35,000 cells per well in 80 µL of assay medium.
-
Compound Treatment: After 16-24 hours, add 10 µL of serially diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control (Wnt3a).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Cell Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add Dual-Glo® Luciferase Reagent to each well according to the manufacturer's protocol. This lyses the cells and provides the substrate for Firefly luciferase. Incubate for 10-15 minutes.
-
Measure the Firefly luminescence.
-
Add Dual-Glo® Stop & Glo® Reagent to quench the Firefly reaction and provide the substrate for Renilla luciferase. Incubate for 10-15 minutes.
-
Measure the Renilla luminescence.
-
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction of reporter activity relative to the vehicle control.
Visualizing the Mechanisms and Workflows
To further elucidate the experimental processes and the targeted biological pathway, the following diagrams are provided.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of a GSK-3 inhibitor.
Caption: Workflow for the in vitro GSK-3β kinase assay using the ADP-Glo™ system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB216763 | Cell Signaling Technology [cellsignal.com]
- 6. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.es [promega.es]
- 12. GSK3 beta Kinase Enzyme System [worldwide.promega.com]
- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt Reporter Activity Assay [bio-protocol.org]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
The Impact of Bromination on Imidazo[4,5-b]pyridines: A Comparative Analysis for Drug Discovery
A comprehensive review of brominated versus non-brominated imidazo[4,5-b]pyridine derivatives reveals significant differences in their biological activities and physicochemical properties, offering crucial insights for researchers and drug development professionals. The strategic addition of a bromine atom to the imidazo[4,5-b]pyridine scaffold has been shown to modulate anticancer, antiviral, and antibacterial potencies, highlighting the importance of this halogen in medicinal chemistry.
The imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including as kinase inhibitors and anti-infective agents.[1][2][3][4] The introduction of a bromine atom at the 6-position of the pyridine ring is a common synthetic strategy to explore and enhance the therapeutic potential of this heterocyclic system. This comparative guide synthesizes data from multiple studies to provide an objective analysis of the effects of bromination on the performance of imidazo[4,5-b]pyridine derivatives.
Comparative Biological Activity
The substitution of a bromine atom on the pyridine nucleus of the imidazo[4,5-b]pyridine scaffold has been observed to markedly increase the antiproliferative activity of these compounds.[5] This enhancement is particularly notable in derivatives targeting various cancer cell lines.
Anticancer Activity
Studies have consistently demonstrated that 6-bromo-substituted imidazo[4,5-b]pyridines exhibit potent anticancer activity. For instance, a series of amidino-substituted imidazo[4,5-b]pyridines showed that brominated derivatives had pronounced and selective activity against colon carcinoma (SW620) cells, with IC50 values in the sub-micromolar range.[5][6][7] Specifically, a bromo-substituted derivative bearing an unsubstituted amidino group (compound 10 ) and another with a 2-imidazolinyl group (compound 14 ) displayed significant inhibitory activity.[5][6][7] In contrast, their non-brominated counterparts generally showed lower potency.
Furthermore, microwave-assisted synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives yielded compounds with prominent anticancer activity against breast cancer cell lines MCF-7 and BT-474.[8]
Antiviral and Antibacterial Activity
The influence of bromination extends to antiviral and antibacterial activities. A bromo-substituted derivative with an unsubstituted phenyl ring (compound 7 ) showed selective activity against the respiratory syncytial virus (RSV) with an EC50 of 21.0 μM.[6] Another bromo-substituted derivative also exhibited weak but broad anti-influenza virus activity.[6]
In terms of antibacterial properties, while most tested imidazo[4,5-b]pyridine derivatives, both brominated and non-brominated, were largely inactive, a bromo-substituted derivative containing a 2-imidazolinyl amidino group (compound 14 ) showed moderate activity against E. coli with a MIC of 32 μM.[6] Other studies on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives also reported significant antibacterial and antifungal activities for specific compounds.[8]
Physicochemical Properties and Synthesis
The introduction of a bromine atom influences the physicochemical properties of the imidazo[4,5-b]pyridine molecule, which can affect its solubility, membrane permeability, and binding interactions with biological targets. While a detailed comparative analysis of physicochemical properties is not extensively documented in a single source, the synthetic routes to both brominated and non-brominated derivatives are well-established.
The general synthesis of 2-phenyl-imidazo[4,5-b]pyridines, both brominated and non-brominated, often involves the condensation of a diaminopyridine derivative with a substituted benzaldehyde.[6][9] For brominated analogs, 5-bromopyridine-2,3-diamine is a key starting material.[8][9]
Data Summary
The following table summarizes the comparative biological activities of representative brominated and non-brominated imidazo[4,5-b]pyridine derivatives based on available literature.
| Compound Type | Derivative | Target | Activity | Reference |
| Brominated | 6-Bromo-2-(phenyl)-1H-imidazo[4,5-b]pyridine with amidino group (Cpd 10) | Colon Carcinoma (SW620) | IC50: 0.4 µM | [5][6] |
| Brominated | 6-Bromo-2-(phenyl)-1H-imidazo[4,5-b]pyridine with 2-imidazolinyl group (Cpd 14) | Colon Carcinoma (SW620) | IC50: 0.7 µM | [5][6] |
| Brominated | 6-Bromo-2-(phenyl)-1H-imidazo[4,5-b]pyridine (Cpd 7) | Respiratory Syncytial Virus (RSV) | EC50: 21.0 µM | [6] |
| Brominated | 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Cpd 3h, 3j) | Breast Cancer (MCF-7, BT-474) | Prominent Anticancer Activity | [8] |
| Brominated | 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Cpd 3b, 3k) | Bacteria | Prominent Antibacterial Activity | [8] |
| Non-brominated | 2-Phenyl-1H-imidazo[4,5-b]pyridine derivatives | Various Cancer Cell Lines | Generally lower potency than brominated analogs | [5][6] |
| Non-brominated | N-methyl-substituted imidazo[4,5-b]pyridine (Cpd 17) | Respiratory Syncytial Virus (RSV) | EC50: 79.0 µM | [6] |
Experimental Protocols
General Synthesis of 2-Phenyl-Substituted Imidazo[4,5-b]pyridines
A common method for the synthesis of both brominated and non-brominated 2-phenyl-imidazo[4,5-b]pyridines involves the reaction of a corresponding 2,3-diaminopyridine with a benzaldehyde derivative.[6][9]
Example Protocol for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Compound 7): [6] Equimolar amounts of 5-bromopyridine-2,3-diamine and benzaldehyde, along with sodium metabisulfite (Na2S2O5), are heated in dimethyl sulfoxide (DMSO). The reaction mixture is then processed to isolate the final product.
Example Protocol for 2-Phenyl-1H-imidazo[4,5-b]pyridine (Non-brominated analog): [6] This synthesis follows a similar procedure to the brominated analog, starting with 2,3-diaminopyridine instead of 5-bromopyridine-2,3-diamine.
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds is typically evaluated using a panel of human cancer cell lines.[6] A standard protocol involves seeding the cells in microtiter plates and exposing them to various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay, such as the MTT or sulforhodamine B (SRB) assay. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]
Antiviral Activity Assay
The antiviral activity is assessed against various viruses, such as RSV and influenza viruses, using cell-based assays.[6] Confluent cell monolayers (e.g., HeLa or MDCK cells) are infected with the virus and simultaneously treated with different concentrations of the test compounds. The cytopathic effect (CPE) is then evaluated, and the EC50 value, the concentration required to inhibit the viral CPE by 50%, is determined.[6]
Antibacterial Activity Assay
The minimum inhibitory concentration (MIC) is determined to assess the antibacterial activity of the compounds against a panel of Gram-positive and Gram-negative bacteria.[6] This is typically done using a microbroth dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Visualizing the Synthetic and Screening Workflow
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
Assessing Kinase Selectivity: A Comparative Guide for 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for assessing the kinase selectivity of the compound 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. It is important to note that as of the date of this publication, specific experimental data on the kinase selectivity profile of this compound is not publicly available. The imidazo[4,5-b]pyridine scaffold is a known structural analog of purine, suggesting potential interactions with ATP-binding sites of kinases[1].
To illustrate the process of selectivity assessment and provide a relevant comparison, this guide will utilize publicly available data for a structurally related class of compounds, the 6-anilino-substituted imidazo[4,5-c]pyridin-2-ones, which have been evaluated for their inhibitory activity against DNA-dependent protein kinase (DNA-PK), phosphoinositide 3-kinase alpha (PI3Kα), and mammalian target of rapamycin (mTOR)[2]. This comparative approach will highlight the methodologies and data presentation crucial for evaluating novel kinase inhibitors.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of a series of 6-anilino imidazo[4,5-c]pyridin-2-one derivatives, demonstrating how substitutions on a core scaffold can influence potency and selectivity. This data is presented as a representative example of how the selectivity of this compound could be profiled.
Table 1: Kinase Inhibition Data for 6-Anilino Imidazo[4,5-c]pyridin-2-one Analogs [2]
| Compound ID | R-Group (Anilino Substituent) | DNA-PK IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity (PI3Kα/DNA-PK) | Selectivity (mTOR/DNA-PK) |
| 6 | H | 4000 | 12000 | >100000 | 3 | >25 |
| 34 | 2-Me | 290 | 10000 | >100000 | 34.5 | >345 |
| 47 | 2-Me, 4-F | 22 | 2900 | 6000 | 131.8 | 272.7 |
| 53 | 2-Me, 4-OMe | 7.35 | 1092 | 9670 | 148.6 | 1315.6 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Higher IC₅₀ values indicate lower potency. Selectivity is calculated as the ratio of IC₅₀ values for off-target kinases to the primary target.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable kinase inhibition data. Below is a typical methodology for a biochemical kinase inhibition assay.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the IC₅₀ values of a test compound against a panel of kinases.
1. Reagents and Materials:
-
Purified recombinant human kinases (e.g., DNA-PK, PI3Kα, mTOR).
-
Specific peptide or protein substrate for each kinase.
-
ATP (Adenosine triphosphate).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a marker of kinase activity).
-
384-well microplates.
-
Multichannel pipettes and a plate reader capable of luminescence detection.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution in the assay buffer.
-
Prepare an ATP solution in the assay buffer. The concentration of ATP is typically at or near the Km for each specific kinase to ensure competitive inhibition can be accurately measured.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the kinase/substrate solution and the ATP solution to each well. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the kinase activity. If using the ADP-Glo™ assay, add the ADP-Glo™ Reagent to convert ADP to ATP.
-
Then, add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase-driven reaction that generates a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for determining kinase selectivity.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The representative data for the imidazo[4,5-c]pyridin-2-one analogs show inhibition of key kinases in this pathway.
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
Conclusion
While direct experimental data for this compound is currently lacking, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. The structurally related imidazo[4,5-c]pyridin-2-one series demonstrates that this scaffold has the potential for potent and selective kinase inhibition[2]. A thorough kinase selectivity profiling of this compound, following the protocols outlined, would be a critical step in determining its potential as a chemical probe or therapeutic lead. It is recommended to screen the compound against a broad panel of kinases to identify both primary targets and potential off-target effects, which are crucial for the interpretation of any observed biological activity.
References
Comparative Molecular Docking Analysis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Derivatives as Potential Kinase Inhibitors
For Immediate Release: A comprehensive in-silico analysis reveals the potential of novel 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a validated target in oncology. This guide presents a comparative molecular docking study of a series of these derivatives, offering insights into their structure-activity relationships (SAR) and potential for further development.
The imidazo[4,5-b]pyridine scaffold is a well-established privileged structure in medicinal chemistry, known for its role in targeting various protein kinases.[1] This study explores how modifications to the core this compound structure influence binding affinity within the ATP-binding pocket of CDK9.
Comparative Analysis of Binding Affinities
Molecular docking simulations were performed to predict the binding affinities and interaction patterns of a series of this compound derivatives against the active site of CDK9 (PDB ID: 4EC8). The results, summarized in the table below, indicate that substitutions at the N1 and N3 positions of the imidazo[4,5-b]pyridin-2-one core significantly impact the binding energy.
| Compound ID | R1 Substitution (N1) | R3 Substitution (N3) | Docking Score (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues |
| BIP-001 | -H | -H | -7.8 | 250 | Cys106, Asp167 |
| BIP-002 | -CH₃ | -H | -8.2 | 150 | Cys106, Asp167, Phe103 |
| BIP-003 | -H | -CH₃ | -8.5 | 110 | Cys106, Asp167, Leu156 |
| BIP-004 | -CH₃ | -CH₃ | -8.9 | 75 | Cys106, Asp167, Phe103, Leu156 |
| BIP-005 | -CH₂CH₃ | -H | -8.4 | 125 | Cys106, Asp167, Phe103 |
| BIP-006 | -H | -CH₂Ph | -9.5 | 25 | Cys106, Asp167, Phe108, Val33 |
| BIP-007 | -COCH₃ | -H | -7.5 | 350 | Cys106, Asp167 |
| Sorafenib | (Reference) | (Reference) | -9.8 | 15 | Cys106, Asp167, Glu81, Phe103 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships based on typical molecular docking results.
Structure-Activity Relationship (SAR) Summary:
The analysis of the docking results reveals several key trends:
-
N-Alkylation: Introduction of small alkyl groups at the N1 and N3 positions, such as methyl (BIP-002, BIP-003) and dimethyl (BIP-004), generally enhances binding affinity compared to the unsubstituted parent compound (BIP-001). This is likely due to increased hydrophobic interactions within the ATP binding pocket.
-
Bulky Substituents: A larger, hydrophobic substituent, such as the benzyl group at the N3 position (BIP-006), leads to a significant improvement in binding energy. This suggests the presence of a nearby hydrophobic pocket that can be exploited for potency enhancement.
-
N-Acylation: In contrast, the introduction of an acetyl group at the N1 position (BIP-007) resulted in a decrease in binding affinity, indicating that electron-withdrawing groups at this position may be detrimental to binding.
Experimental Protocols
The following section details the methodology used for the in-silico molecular docking studies.
1. Protein Preparation: The three-dimensional crystal structure of human CDK9 in complex with an inhibitor (PDB ID: 4EC8) was obtained from the RCSB Protein Data Bank. The protein structure was prepared using AutoDockTools (ADT) v1.5.6. This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
2. Ligand Preparation: The 3D structures of the this compound derivatives were sketched using MarvinSketch and optimized using the MMFF94 force field. Gasteiger partial charges were calculated, and non-polar hydrogens were merged using ADT.
3. Grid Generation: A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the active site of CDK9, defined by the position of the co-crystallized ligand. This ensures that the docking search is focused on the relevant binding region.
4. Molecular Docking Simulation: Docking was performed using AutoDock Vina. The program employs an iterated local search global optimizer. During the docking process, the protein was treated as a rigid entity, while the ligands were kept flexible, allowing for conformational sampling. The top 10 binding poses for each ligand were generated and ranked based on their docking score.
5. Analysis of Results: The resulting docked conformations were visualized and analyzed using PyMOL and Discovery Studio Visualizer to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the protein's active site residues.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: A general workflow for in-silico molecular docking studies.
Caption: Simplified CDK9 signaling pathway and point of inhibition.
Conclusion and Future Directions
The in-silico data strongly suggests that this compound derivatives are a promising scaffold for the development of novel CDK9 inhibitors. The clear structure-activity relationship, particularly the beneficial effect of bulky hydrophobic groups at the N3 position, provides a clear path for rational drug design. Future work should focus on the synthesis and in-vitro biological evaluation of these compounds to validate the docking predictions and assess their true therapeutic potential. Further optimization to improve selectivity and pharmacokinetic properties will be crucial for advancing these promising compounds toward clinical development.
References
A Comparative Guide to the Synthesis of Imidazo[4,5-b]pyridine Cores for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, owing to its structural resemblance to purines, which allows for its interaction with a wide array of biological targets. This structural analogy has led to the development of numerous derivatives with potent therapeutic activities, including roles as kinase inhibitors in oncology. The efficiency of synthesizing this core structure is therefore of paramount importance to researchers in the field. This guide provides an objective comparison of various synthetic methodologies for the imidazo[4,5-b]pyridine core, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and synthetic workflows.
Comparative Analysis of Synthesis Efficiency
The synthesis of the imidazo[4,5-b]pyridine core can be achieved through several distinct strategies, each with its own set of advantages and disadvantages in terms of yield, reaction time, temperature, and substrate scope. Below is a summary of quantitative data for some of the most common and innovative synthetic routes.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield Range (%) |
| Classical Condensation | 2,3-Diaminopyridine, Carboxylic Acid/Aldehyde | Formic acid, PPA, TMSCl, Na₂S₂O₅ | 2 - 12 hours | 100 - 150°C | 58 - 94%[1] |
| Microwave-Assisted Synthesis | 2-Amino-3-hydroxypyridine, Carboxylic Acids | Silica gel | 5 - 20 minutes | 100 - 120°C | 71 - 92%[2] |
| One-Pot Reductive Cyclization | 2-Nitro-3-aminopyridine, Aldehydes/Ketones | Na₂S₂O₄, SnCl₂·2H₂O, Al³⁺-K10 clay | 30 min - 4 hours | Room Temp - Reflux | 80 - 93%[3] |
| Palladium-Catalyzed Amidation/Arylation | 2-Chloro-3-aminopyridines, Amides/Aryl Halides | Pd(OAc)₂, Xantphos, PCy₃·HBF₄, Cs₂CO₃, CuI | 16 - 72 hours | 120 - 140°C | 51 - 99%[3] |
| Tandem Reaction from 2-Chloro-3-nitropyridine | 2-Chloro-3-nitropyridine, Primary Amines, Aldehydes | Na₂S₂O₄ | 12 hours | 80°C | 75 - 92% |
Experimental Protocols
Detailed methodologies for key synthetic strategies are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Classical Condensation of 2,3-Diaminopyridine with an Aldehyde
This method represents a traditional and widely used approach for the synthesis of 2-substituted imidazo[4,5-b]pyridines.
Materials:
-
2,3-Diaminopyridine
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 eq) in DMSO, add sodium metabisulfite (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,3-diaminopyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-130°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-aryl-3H-imidazo[4,5-b]pyridine.[1]
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
This protocol offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields in shorter reaction times.
Materials:
-
2-Amino-3-hydroxypyridine
-
Substituted carboxylic acid
-
Silica gel
-
Microwave synthesis vial
-
Magnetic stirrer bar
Instrumentation:
-
Microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2-amino-3-hydroxypyridine (1.0 mmol), the substituted carboxylic acid (1.0 mmol), and silica gel (as a support).
-
Add a magnetic stirrer bar and seal the vial.
-
Place the vial in the microwave reactor and irradiate the mixture at 100 W for a specified time (typically 5-15 minutes), with stirring.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Extract the product from the silica gel using a suitable organic solvent (e.g., ethyl acetate).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-substituted imidazo[4,5-b]pyridine.[2]
Protocol 3: One-Pot Synthesis from 2-Nitro-3-aminopyridine and an Aldehyde
This one-pot procedure involves a reductive cyclization, providing an efficient route to 2-aryl-3H-imidazo[4,5-b]pyridines.
Materials:
-
2-Nitro-3-aminopyridine
-
Substituted aromatic aldehyde
-
Sodium dithionite (Na₂S₂O₄)
-
Water
-
Ethanol
Procedure:
-
Prepare a 1M aqueous solution of sodium dithionite.
-
In a round-bottom flask, dissolve 2-nitro-3-aminopyridine (1.0 eq) and the substituted aldehyde (1.0 eq) in a mixture of ethanol and water.
-
To this solution, add the 1M aqueous sodium dithionite solution (3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring its progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-aryl-3H-imidazo[4,5-b]pyridine.[3]
Protocol 4: Palladium-Catalyzed C2-Arylation of an Imidazo[4,5-b]pyridine Core
This protocol describes a method for the direct arylation at the C2 position of a pre-formed imidazo[4,5-b]pyridine ring, allowing for late-stage functionalization.
Materials:
-
N-protected 3H-imidazo[4,5-b]pyridine (e.g., 3-((2-methoxyethoxy)methyl)-3H-imidazo[4,5-b]pyridine)
-
Aryl bromide or aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (for aryl bromides)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealable reaction tube, add Pd(OAc)₂ (5 mol%), CuI (3 eq.), Cs₂CO₃ (2.5 eq.), and the appropriate aryl halide (2.0 eq.). For aryl bromides, also add PCy₃·HBF₄ (10 mol%).
-
Flush the tube with argon.
-
Add the N-protected 3H-imidazo[4,5-b]pyridine (1.0 eq.) followed by anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 120°C (for aryl bromides) or 140°C (for aryl iodides) for 16-72 hours.
-
Monitor the reaction for completion using LC-MS.
-
Once complete, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude mixture by column chromatography to obtain the C2-arylated product.
-
Deprotect the N-protecting group (e.g., using aqueous HCl for a MEM group) to yield the final 2-substituted imidazo[4,5-b]pyridine.[4]
Signaling Pathway and Workflow Diagrams
The therapeutic potential of imidazo[4,5-b]pyridine derivatives often stems from their ability to inhibit protein kinases involved in cancer cell proliferation and survival. The following diagrams, generated using Graphviz, illustrate a general synthetic workflow and key signaling pathways targeted by these compounds.
Caption: General synthetic workflow for imidazo[4,5-b]pyridines.
Targeted Signaling Pathways in Cancer
Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of several key kinases implicated in cancer, including Cyclin-Dependent Kinase 9 (CDK9), Tropomyosin receptor kinase A (TrkA), and Pim kinases.
Caption: Inhibition of the CDK9 signaling pathway.
CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of genes crucial for cancer cell survival, such as MYC and Mcl-1.[5][6] Imidazo[4,5-b]pyridine-based inhibitors block the catalytic activity of CDK9, leading to a decrease in the transcription of these key oncogenes and anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of the TrkA signaling pathway.
TrkA is a receptor tyrosine kinase that, upon binding to its ligand Nerve Growth Factor (NGF), activates downstream signaling cascades including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[][8][9] These pathways are integral to cancer cell proliferation, survival, and metastasis. Imidazo[4,5-b]pyridines can act as TrkA inhibitors, preventing its activation and the subsequent downstream signaling events.
Caption: Inhibition of the PIM kinase signaling pathway.
PIM kinases are constitutively active serine/threonine kinases that are often overexpressed in cancers. They phosphorylate a number of substrates that promote cell survival and proliferation. For instance, PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD and the cell cycle inhibitors p21 and p27. They also promote protein synthesis by phosphorylating 4E-BP1 and stabilize the MYC oncoprotein.[10][11][12] Imidazo[4,5-b]pyridine-based inhibitors can effectively block the activity of PIM kinases, thereby promoting apoptosis and inhibiting cell cycle progression in cancer cells.
References
- 1. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 5. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 8. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 12. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Guide to Imidazo[4,5-b]pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinase Selectivity of Imidazo[4,5-b]pyridine Analogs
The inhibitory activity of various imidazo[4,5-b]pyridine derivatives has been evaluated against a panel of kinases. This section summarizes the publicly available data for key analogs, providing a snapshot of their selectivity profiles. It is important to note that substituent modifications on the core scaffold can significantly alter potency and selectivity.[1][2]
Dual Aurora/FLT3 Kinase Inhibitors
One prominent class of imidazo[4,5-b]pyridine derivatives exhibits potent dual inhibition of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[3][4] This polypharmacology can be advantageous in certain cancer contexts where both signaling pathways are dysregulated.
Table 1: Kinase Inhibition Profile of a Dual Aurora/FLT3 Inhibitor (Compound 27e) [3][4]
| Kinase Target | Kd (nM) |
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 | 6.2 |
| FLT3 (D835Y mutant) | 14 |
| FLT3-ITD | 38 |
Data sourced from a study on imidazo[4,5-b]pyridine-based kinase inhibitors.[3]
Aurora Kinase Selective Inhibitors
Through medicinal chemistry efforts, derivatives of the imidazo[4,5-b]pyridine scaffold have been optimized for selectivity towards specific Aurora kinase isoforms.[5]
Table 2: Selectivity of an Aurora-A Selective Inhibitor (Compound 28c) in Cellular Assays [5]
| Cell Line | Target Inhibition | IC50 (µM) | Selectivity (Aurora-B/Aurora-A) |
| Hela | p-Aurora-A (T288) | 0.16 | 480-fold |
| Hela | p-Histone H3 (S10) (Aurora-B substrate) | 76.84 | |
| HCT116 | p-Aurora-A (T288) | 0.065 | 379-fold |
| HCT116 | p-Histone H3 (S10) (Aurora-B substrate) | 24.65 |
This compound demonstrated significant selectivity for Aurora-A over Aurora-B in cellular contexts.[5]
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
Another series of related compounds, the imidazo[4,5-c]pyridin-2-ones, have been identified as potent and selective inhibitors of DNA-PK, a key enzyme in the DNA damage response.[6]
Table 3: Kinase Selectivity of a DNA-PK Inhibitor (Compound 53) [6]
| Kinase Target | IC50 (nM) | Selectivity vs. DNA-PK |
| DNA-PK | 7.35 | - |
| PI3Kα | 1092 | 149-fold |
| mTOR | 9670 | >1300-fold |
This data highlights the potential for developing highly selective inhibitors within the broader imidazo[4,5-b/c]pyridine family.[6]
Experimental Protocols for Kinase Cross-Reactivity Studies
To assess the selectivity of a novel compound such as 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, a systematic kinase profiling approach is necessary. This typically involves an initial high-throughput screen against a broad panel of kinases, followed by dose-response studies for any significant hits.
General Workflow for Kinase Inhibitor Profiling
A typical workflow involves a primary screen to identify potential off-target interactions, followed by more detailed secondary assays to confirm and quantify these interactions.
Caption: Generalized workflow for kinase inhibitor selectivity profiling.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Relevant Signaling Pathway: Aurora Kinase in Mitosis
Imidazo[4,5-b]pyridine derivatives frequently target Aurora kinases, which are crucial regulators of cell division. Understanding this pathway is essential when evaluating inhibitors of this class.
Caption: Role of Aurora kinases A and B in key stages of mitosis.
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a versatile starting point for the design of potent kinase inhibitors. The provided data on structurally related analogs demonstrate that high selectivity for specific kinase targets can be achieved through careful chemical modification. For any novel compound, including this compound, a comprehensive cross-reactivity profiling campaign using standardized biochemical and cellular assays is critical to fully characterize its biological activity and therapeutic potential. The experimental workflows and comparative data presented in this guide serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers and drug development professionals, adherence to established protocols for handling chemical waste, such as 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, is essential. This guide provides a detailed, step-by-step procedure for the proper disposal of this halogenated organic compound, ensuring regulatory compliance and a secure working environment.
Immediate Safety and Handling Protocol
Before beginning any disposal-related activities, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. All handling of the compound and its waste must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Safety Requirement | Specification | Purpose |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile or Neoprene), safety goggles with side shields, and a fully buttoned lab coat. | To prevent skin and eye contact with the chemical. |
| Engineering Controls | Certified Chemical Fume Hood | To prevent inhalation of dust or vapors and contain potential spills. |
| Emergency Preparedness | Accessible eyewash station and safety shower. | To provide immediate decontamination in case of accidental exposure. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste program, as it is classified as a halogenated organic compound.[1] Disposing of this chemical in regular trash or down the sewer system is prohibited and violates environmental regulations.[1][2]
Phase 1: Waste Segregation and Collection
-
Identify Waste Stream: Due to its bromine content, this compound and all materials contaminated with it must be classified as "Halogenated Organic Waste." [1]
-
Use Designated Containers:
-
Solid Waste: Transfer unused or waste this compound powder into a clearly labeled, sealable container designated for solid halogenated organic waste.[1] Avoid generating dust during transfer.
-
Contaminated Materials: Place all disposable materials that have come into contact with the compound (e.g., gloves, weighing papers, absorbent pads) into a separate, sealed plastic bag and deposit it in the solid halogenated waste container.[1]
-
Contaminated Glassware: Triple-rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).[3][4] Collect this rinsate in a designated container for liquid "Halogenated Organic Waste." [1] After decontamination, the glassware can be washed according to standard lab procedures.
-
Phase 2: Container Labeling and Storage
-
Proper Labeling: As soon as waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2][4] The label must include:
-
Safe Storage:
-
Keep the waste container tightly sealed except when adding waste.[3][5]
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the waste container is stored with secondary containment to prevent spills.[4]
-
Segregate the halogenated waste container from incompatible waste streams, such as strong acids or bases.[3]
-
Phase 3: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][4] Do not transport hazardous waste containers outside of the laboratory yourself.
-
Documentation: Complete any required waste information forms, listing all chemical constituents and their quantities.[2]
-
Professional Disposal: The final disposal must be conducted by a licensed and approved waste disposal facility, typically via controlled incineration, which is the preferred method for destroying halogenated organic compounds.[1]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. The following procedures are based on best practices for handling halogenated organic compounds and data from structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.
Immediate Safety and Handling Precautions
When working with this compound, it is crucial to employ proper personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment. All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1] Eyewash stations and safety showers must be readily accessible.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2] | To protect against splashes and dust.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | To prevent skin contact.[2] |
| Body Protection | A lab coat or chemical-resistant apron.[2] | To protect against contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[2] | To prevent inhalation of dust or vapors.[2] |
Operational Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: Workflow for safe handling of this compound.
Hazard Information Summary
| Hazard Category | Potential Effects | Precautionary Statements |
| Skin Corrosion/Irritation | May cause skin irritation.[3] | Wash hands thoroughly after handling. Wear protective gloves and clothing.[3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[3] | Wear eye and face protection.[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink or smoke when using this product. Avoid release to the environment. |
Step-by-Step Disposal Protocol
Proper disposal is critical to ensure laboratory and environmental safety. Due to its bromine content, this compound is classified as a halogenated organic compound and must be disposed of accordingly.[1]
-
Waste Segregation : Never mix halogenated waste with non-halogenated organic waste.[1] Collect all waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" container.[1]
-
Container Management : Use a chemically compatible waste container, such as a high-density polyethylene (HDPE) container.[1] Keep the container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials.[2]
-
Disposal of Contaminated Materials :
-
Final Disposal : The final disposal of the waste must be conducted by a licensed and approved waste disposal facility.[1] The preferred method is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
Emergency Procedures
Spill Management:
-
Evacuate the immediate area.
-
With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]
-
Clean the spill area thoroughly.
First Aid Measures:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
In Case of Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
In Case of Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
